Technical Documentation Center

5-Benzyl-4-isoxazolecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Benzyl-4-isoxazolecarboxylic acid
  • CAS: 134541-07-4

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 5-Benzyl-4-isoxazolecarboxylic Acid Derivatives: A Technical Guide

Executive Summary The 5-benzyl-4-isoxazolecarboxylic acid scaffold is a highly versatile chemotype utilized in the development of TGR5 receptor agonists, immunomodulators, and antitubercular agents[1],[2]. However, the i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-benzyl-4-isoxazolecarboxylic acid scaffold is a highly versatile chemotype utilized in the development of TGR5 receptor agonists, immunomodulators, and antitubercular agents[1],[2]. However, the integration of a lipophilic benzyl ring with a highly polar, ionizable carboxylic acid presents unique Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, causality-driven framework for the pharmacokinetic (PK) profiling of these derivatives. This guide details self-validating in vitro and in vivo protocols, bridging the gap between physicochemical properties and clinical viability.

Scaffold Analysis & Rationale for PK Profiling

To successfully develop 5-benzyl-4-isoxazolecarboxylic acid derivatives, one must first understand how their structural features dictate their biological fate. The isoxazole ring itself is generally stable, but the substituents drive the PK profile[3]:

  • The 4-Carboxylic Acid (pKa ~3.5–4.5): At physiological pH (7.4), this moiety is nearly 100% ionized. While this grants excellent aqueous solubility, it thermodynamically restricts passive transcellular diffusion across the intestinal epithelium. Consequently, these compounds often rely on paracellular transport or active uptake, and are highly susceptible to active efflux by transporters like BCRP.

  • The 5-Benzyl Group: This lipophilic appendage is a prime target for Phase I benzylic oxidation by Cytochrome P450 (CYP) enzymes (specifically CYP3A4 and CYP2C9).

  • Phase II Liabilities: The free carboxylic acid is a direct substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to acyl glucuronidation—a pathway that can sometimes yield reactive, toxic metabolites.

Understanding these causal relationships allows us to build a targeted, rational PK profiling workflow.

PK_Workflow Start 5-Benzyl-4-isoxazolecarboxylic Acid Derivative PhysChem Physicochemical Profiling (pKa ~3.5-4.5, LogD) Start->PhysChem InVitro In Vitro ADME (Caco-2, Microsomes) PhysChem->InVitro Permeability Caco-2 Permeability (Check Efflux Ratio) InVitro->Permeability Metabolism Metabolic Stability (CYP & UGT assays) InVitro->Metabolism InVivo In Vivo PK (Rat/Mouse) (IV & PO Dosing) Permeability->InVivo Papp > 10x10^-6 cm/s Optimization Lead Optimization (Prodrugs, Bioisosteres) Permeability->Optimization High Efflux Metabolism->InVivo Clint < 20 µL/min/mg Metabolism->Optimization High Clearance InVivo->Optimization Low Bioavailability

Decision tree for PK profiling based on physicochemical properties.

In Vitro Pharmacokinetic Profiling Workflows

Bidirectional Caco-2 Permeability Assay

Causality & Rationale: Because the carboxylic acid limits passive diffusion, we must utilize a bidirectional Caco-2 assay to measure both Apical-to-Basolateral (A-B, absorptive) and Basolateral-to-Apical (B-A, secretory) permeability. This allows us to calculate the Efflux Ratio (ER = Papp B-A / Papp A-B). An ER > 2 indicates active efflux. We utilize an accelerated 6-day Caco-2 model, which provides comparable tight junction integrity to the traditional 21-day model but significantly increases screening throughput[4].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells (HTB-37) on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates at a density of 1×10⁵ cells/cm². Culture for 6 days in medium supplemented with puromycin to accelerate differentiation[4].

  • System Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 300 Ω·cm² are used, ensuring monolayer integrity.

  • Dosing Solutions: Prepare the 5-benzyl-4-isoxazolecarboxylic acid derivative at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO. Prepare control solutions: Propranolol (high permeability marker), Atenolol (low permeability marker), and Digoxin (P-gp efflux marker).

  • Incubation:

    • For A-B transport: Add 0.2 mL dosing solution to the apical chamber and 0.8 mL blank HBSS to the basolateral chamber.

    • For B-A transport: Add 0.8 mL dosing solution to the basolateral chamber and 0.2 mL blank HBSS to the apical chamber.

    • Incubate at 37°C, 5% CO₂, and 90% humidity for 120 minutes.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Quench with an equal volume of ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Self-Validation Check: The assay is only valid if mass balance recovery is >80%, Propranolol Papp > 20 × 10⁻⁶ cm/s, and Digoxin ER > 5.

Hepatic Microsomal Stability Assay (CYP & UGT)

Causality & Rationale: To independently assess Phase I (benzylic oxidation) and Phase II (acyl glucuronidation) clearance, we use liver microsomes[5]. Because UGT enzymes are located on the luminal side of the endoplasmic reticulum, the microsomes must be treated with a pore-forming agent (alamethicin) to allow the UGT cofactor (UDPGA) to access the active site.

Step-by-Step Protocol:

  • Preparation: Thaw human or rat liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pore Formation (For UGT activity): Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes.

  • Compound Addition: Add the test derivative (final concentration 1 µM, <0.5% DMSO). Include Verapamil (CYP control) and Diclofenac (UGT control) in separate wells[5].

  • Reaction Initiation:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a cofactor mixture: 1 mM NADPH (for CYP) and 2 mM UDPGA (for UGT).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile (containing internal standard) to precipitate proteins and halt metabolism.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant for parent compound depletion. Calculate intrinsic clearance ( CLint​ ).

Metabolic_Pathways Parent 5-Benzyl-4-isoxazolecarboxylic Acid Phase1 Phase I Metabolism (CYP450 Mediated) Parent->Phase1 Phase2 Phase II Metabolism (UGT Mediated) Parent->Phase2 Met1 Benzyl Ring Hydroxylation (CYP3A4/2C9) Phase1->Met1 Met2 Isoxazole Ring Cleavage (Reductive/Oxidative) Phase1->Met2 Met3 Acyl Glucuronidation (UGT1A1/2B7) Phase2->Met3 Clear Renal/Biliary Excretion Met1->Clear Met2->Clear Tox Potential Reactive Acyl Glucuronide (Toxicity Risk) Met3->Tox Covalent Binding Met3->Clear

Primary hepatic metabolic pathways for 5-benzyl-4-isoxazolecarboxylic acids.

In Vivo Pharmacokinetic Profiling

Rat IV/PO Pharmacokinetic Study

Causality & Rationale: In vitro data must be validated in a living system to account for complex physiological variables like plasma protein binding, organ perfusion, and first-pass metabolism. We utilize Sprague-Dawley rats. The free carboxylic acid allows for the formulation of a sodium salt, which provides excellent aqueous solubility for Intravenous (IV) dosing, avoiding the need for harsh co-solvents that can alter PK parameters. Oral (PO) dosing is formulated as a suspension to mimic solid-dose administration.

Step-by-Step Protocol:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to PO dosing to eliminate food-effect variables. IV-dosed rats may remain fed.

  • Formulation:

    • IV Formulation: Dissolve the compound in 0.9% Saline with 1 eq. NaOH to form the sodium salt in situ (Dose: 2 mg/kg).

    • PO Formulation: Suspend the free acid in 0.5% Methylcellulose / 0.1% Tween-80 in water (Dose: 10 mg/kg).

  • Administration: Administer IV doses via the lateral tail vein. Administer PO doses via oral gavage.

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein into K₂EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 3000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

  • Data Analysis: Calculate non-compartmental PK parameters (Clearance, Volume of Distribution, Area Under the Curve, and Bioavailability) using software such as Phoenix WinNonlin.

Quantitative Data Presentation

To illustrate the typical PK profile of this chemotype, the following tables present representative data comparing a standard 5-benzyl-4-isoxazolecarboxylic acid (Compound A) against an optimized ester prodrug variant (Compound B) designed to mask the carboxylic acid and improve permeability[1].

Table 1: In Vitro Pharmacokinetic Parameters
ParameterAssay SystemCompound A (Free Acid)Compound B (Ester Prodrug)Acceptance Criteria
A-B Permeability ( Papp​ ) Caco-2 (6-day)1.2 × 10⁻⁶ cm/s18.5 × 10⁻⁶ cm/s> 10 × 10⁻⁶ cm/s
Efflux Ratio (B-A / A-B) Caco-2 (6-day)8.4 (High Efflux)1.2 (No Efflux)< 2.0
Microsomal CLint​ (Rat) Rat Liver Microsomes45 µL/min/mg85 µL/min/mg< 20 µL/min/mg
Microsomal CLint​ (Human) Human Liver Microsomes32 µL/min/mg60 µL/min/mg< 15 µL/min/mg

Note: The prodrug (Compound B) solves the permeability and efflux issues but exhibits higher intrinsic clearance due to rapid esterase-mediated hydrolysis in the microsomes.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)
PK ParameterUnitCompound A (IV: 2 mg/kg)Compound A (PO: 10 mg/kg)Compound B (PO: 10 mg/kg)
Cmax​ ng/mL18503101450
Tmax​ hr0.0832.00.5
AUC0−∞​ hr*ng/mL210015756800
Clearance ( CL ) mL/min/kg15.8N/AN/A
Volume of Dist. ( Vss​ ) L/kg0.85N/AN/A
Half-life ( t1/2​ ) hr1.41.62.1
Bioavailability ( F ) %100% 15% 64.7%

Conclusion

The pharmacokinetic profiling of 5-benzyl-4-isoxazolecarboxylic acid derivatives requires a nuanced understanding of their physicochemical constraints. The free carboxylic acid severely limits oral bioavailability due to poor passive permeability and high transporter-mediated efflux, while the benzyl ring introduces Phase I metabolic liabilities. By employing a rigorous, causality-driven workflow—utilizing bidirectional Caco-2 assays to monitor efflux and UGT-supplemented microsomal assays to monitor glucuronidation—researchers can accurately pinpoint PK bottlenecks. As demonstrated in the quantitative data, strategic medicinal chemistry interventions, such as esterification to form prodrugs, can successfully bypass these absorption barriers, transforming a poorly bioavailable acid into a viable therapeutic candidate.

Sources

Exploratory

5-Benzyl-4-isoxazolecarboxylic Acid Derivatives: A Technical Guide to Receptor Binding Affinity Assays

Executive Summary & Pharmacological Context The 5-benzyl-4-isoxazolecarboxylic acid scaffold (CAS: 134541-07-4) has emerged as a highly privileged building block in modern medicinal chemistry. The isoxazole ring serves a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 5-benzyl-4-isoxazolecarboxylic acid scaffold (CAS: 134541-07-4) has emerged as a highly privileged building block in modern medicinal chemistry. The isoxazole ring serves as a robust bioisostere for carboxylic acids and amides, offering unique hydrogen-bond acceptor properties while modulating spatial geometry and lipophilicity.

Derivatives synthesized from this core have demonstrated potent binding affinity across diverse receptor classes. Historically, isoxazole amino acids (such as AMOA and ATOA) have been pivotal in mapping the orthosteric and allosteric sites of ionotropic glutamate receptors, specifically the AMPA receptor[1]. More recently, trisubstituted isoxazoles have been identified as highly selective allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a critical target in autoimmune disease therapies[2]. Furthermore, the scaffold has been utilized in the development of substituted azole aromatic heterocycles as inhibitors of 11-beta-HSD-1[3].

This whitepaper provides an authoritative, step-by-step methodological guide for evaluating the receptor binding affinity of 5-benzyl-4-isoxazolecarboxylic acid derivatives, focusing on the two most prominent targets: AMPA receptors and RORγt.

Methodology I: AMPA Receptor Radioligand Binding Assay

Causality & Experimental Design

When evaluating isoxazole derivatives at the AMPA receptor, the primary objective is to differentiate between competitive (orthosteric) and non-competitive (allosteric) binding mechanisms.

  • Radioligand Selection: To assess competitive antagonism, displacement of [3H] AMPA is measured[1]. If an allosteric mechanism is suspected, displacement of a noncompetitive radioligand, such as [3H] CP-526,427, is utilized, as it binds to a distinct allosteric site overlapping with 2,3-benzodiazepines.

  • Buffer Optimization: The inclusion of 100 mM Potassium Thiocyanate (KSCN) is critical. KSCN acts as a chaotropic agent that increases the affinity of AMPA receptors for agonists, thereby improving the signal-to-noise ratio and stabilizing the receptor in a high-affinity state.

  • Self-Validating Controls: The assay must include a "Total Binding" well (radioligand + vehicle) and a "Non-Specific Binding" (NSB) well containing 1 mM unlabeled L-glutamate. If Specific Binding (Total minus NSB) is less than 60% of Total Binding, the membrane preparation is compromised and must be discarded.

Step-by-Step Protocol
  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 30 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Critical Step: Resuspend and wash the pellet at least three times. This repeated washing removes endogenous glutamate, which acts as a hidden competitor and artificially inflates the apparent Ki​ of the test compound.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2–5 nM [3H] AMPA, and varying concentrations of the 5-benzyl-4-isoxazolecarboxylic acid derivative (ranging from 10 pM to 100 µM).

  • Equilibration: Incubate the microplates at 4°C for 60 minutes to reach binding equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.3% polyethyleneimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific ligand adhesion.

  • Quantification: Wash filters three times with 3 mL of ice-cold buffer, extract into scintillation fluid, and measure radioactivity using a liquid scintillation counter.

AMPA_Workflow A Rat Forebrain Membrane Prep B Incubation with[3H]AMPA & Isoxazole Ligand A->B C Rapid Vacuum Filtration (GF/B Filters) B->C D Liquid Scintillation Counting C->D E Cheng-Prusoff Ki Calculation D->E

Workflow for AMPA receptor radioligand binding assay.

Methodology II: RORγt TR-FRET Allosteric Binding Assay

Causality & Experimental Design

The RORγt ligand-binding domain (LBD) features a highly druggable allosteric binding site located between helices 3, 4, 11, and 12[2]. Trisubstituted isoxazoles act as inverse agonists by binding to this pocket.

  • Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard fluorescence polarization for this target. Aromatic heterocycles like 5-benzyl isoxazoles often exhibit intrinsic autofluorescence. TR-FRET introduces a time delay (e.g., 100 µs) before measuring emission, allowing short-lived background autofluorescence to decay. This ensures the measured signal is exclusively from the receptor-ligand interaction.

  • Self-Validating Controls: Assay robustness is validated by calculating the Z'-factor. A Z'-factor > 0.5 indicates a robust assay capable of reliably distinguishing hit compounds from background noise.

Step-by-Step Protocol
  • Complex Formation: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT. Incubate 2 nM of His-tagged RORγt LBD with 2 nM Anti-His-Terbium antibody (the FRET donor).

  • Tracer Addition: Add a fluorescent allosteric tracer (the FRET acceptor) at a concentration equal to its Kd​ to establish a high baseline FRET signal.

  • Compound Titration: Dispense the 5-benzyl-4-isoxazolecarboxylic acid derivatives in a 10-point dose-response curve (typically 1 nM to 10 µM) into a 384-well low-volume plate.

  • Equilibration: Incubate the plates at room temperature for 2 hours protected from light. As the isoxazole derivative binds to the allosteric site, it displaces the tracer, resulting in a quantifiable decrease in the FRET signal[2].

  • Detection: Excite the Terbium donor at 340 nm. Measure emission at 495 nm (Terbium) and 520 nm (Tracer). Calculate the 520/495 ratio to normalize well-to-well volume variations.

TR_FRET LBD RORγt LBD (His-tagged) Fluo Anti-His Terbium (Donor) LBD->Fluo Binds Tracer Fluorescent Tracer (Acceptor) LBD->Tracer Binds Complex High FRET Signal (Baseline) Fluo->Complex Tracer->Complex Inhibitor 5-Benzyl-Isoxazole Addition Complex->Inhibitor Result Tracer Displacement & FRET Signal Decrease Inhibitor->Result Allosteric Competition

TR-FRET assay mechanism for RORγt allosteric binding.

Quantitative Data Analysis & Interpretation

To accurately assess the structure-activity relationship (SAR) of the synthesized derivatives, raw IC50​ values must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand or tracer, and Kd​ is its dissociation constant. Below is a summary of representative binding affinities for isoxazole-based ligands across various targets, demonstrating the versatility of the pharmacophore.

Table 1: Representative Binding Affinities of Isoxazole Derivatives
Scaffold DerivativeTarget ReceptorBinding SiteAssay ModalityReference LigandPotency ( IC50​ / Ki​ )
AMOA (Isoxazole amino acid)AMPAOrthostericRadioligand [3H] AMPA IC50​ = 320 µM[1]
ATOA (tert-butyl analog)AMPAOrthostericRadioligand [3H] AMPA IC50​ = 150 µM[1]
Trisubstituted Isoxazole (Ether linker)RORγtAllostericTR-FRETFluorescent Tracer IC50​ = 31 nM[2]
Trisubstituted Isoxazole (trans-alkene)RORγtAllostericTR-FRETFluorescent Tracer IC50​ = 20 nM[2]
5-benzylisoxazole-4-carboxamide 11-β-HSD-1CatalyticEnzymaticCortisone IC50​ < 100 nM[3]
Table 2: Critical Buffer Components for Assay Integrity
Assay TypeComponentConcentrationMechanistic Purpose
AMPA Binding KSCN100 mMChaotropic agent; stabilizes high-affinity receptor state.
AMPA Binding PEI (Filter Soak)0.3% (v/v)Neutralizes glass fiber charge; reduces non-specific binding.
RORγt TR-FRET DTT1 mMReducing agent; prevents oxidative cross-linking of LBD cysteines.
RORγt TR-FRET Tween-200.01% (v/v)Non-ionic surfactant; prevents compound aggregation and plastic adhesion.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Source: PubMed / National Institutes of Health (NIH)
  • Source: PubMed / National Institutes of Health (NIH)
  • AU2007275301A1 - Substituted azole aromatic heterocycles as inhibitors of 11-beta-HSD-1 Source: Google Patents URL

Sources

Foundational

De Novo Biosynthesis of 5-Benzyl-4-isoxazolecarboxylic Acid: A Hypothetical Pathway Based on Known Enzymatic Logic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-Benzyl-4-isoxazolecarboxylic acid represents a privileged scaffold in medicinal chemistry, yet its natural biosynthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyl-4-isoxazolecarboxylic acid represents a privileged scaffold in medicinal chemistry, yet its natural biosynthetic origins remain uncharted. This technical guide moves beyond established pathways to propose a novel, hypothetical biosynthetic route to this molecule. By synthesizing principles from the known biosynthesis of the natural isoxazole, ibotenic acid, and established fungal metabolic pathways of L-phenylalanine, we construct a scientifically plausible enzymatic sequence. This whitepaper provides researchers and drug development professionals with a foundational hypothesis for discovering the requisite enzymes, offering a new frontier for biocatalysis and the sustainable production of complex isoxazole derivatives. We will dissect the enzymatic logic for isoxazole ring formation, explore the metabolic origins of the benzyl precursor, and present a cohesive, step-by-step putative pathway. Furthermore, this guide contrasts the proposed biological route with established chemical syntheses and outlines a high-level experimental workflow for the validation of this hypothesis, thereby providing a comprehensive resource for future research and development.

Introduction: The Enigma of Isoxazole Biosynthesis

The isoxazole ring is a five-membered heterocycle that is a cornerstone of numerous pharmaceuticals, agrochemicals, and natural products, prized for its unique electronic properties and ability to act as a versatile pharmacophore.[1][2][3] While synthetic routes to isoxazole derivatives are well-established,[4][5][6][7][8] nature's approach to constructing this ring system is less understood. 5-Benzyl-4-isoxazolecarboxylic acid is a compound of significant interest, but a validated biosynthetic pathway for its production has not been reported in the scientific literature.

This guide posits a hypothetical biosynthetic pathway grounded in established biochemical principles. We will draw parallels from two key areas: the biosynthesis of the naturally occurring isoxazole, ibotenic acid, from Amanita muscaria,[9][10][11] and the well-documented metabolic fate of L-phenylalanine in fungi.[3][12][13] By understanding the enzymatic machinery nature employs in these related processes, we can logically construct a potential route to 5-benzyl-4-isoxazolecarboxylic acid, providing a roadmap for its discovery and potential biotechnological exploitation.

Part 1: The Blueprint for the Isoxazole Core - Insights from Ibotenic Acid Biosynthesis

The biosynthesis of ibotenic acid, a neurotoxic isoxazole from the fly agaric mushroom, provides our most detailed natural blueprint for forming the isoxazole ring.[9] The pathway begins with the common amino acid, L-glutamic acid, and proceeds through a series of elegant enzymatic transformations orchestrated by a dedicated biosynthetic gene cluster (BGC).[10][11]

The pivotal first step is the hydroxylation of L-glutamate, a reaction catalyzed by a non-heme Fe(II)/2-oxoglutarate-dependent oxygenase (IboH).[9][10][11] This class of enzymes is renowned for its ability to perform challenging oxidation reactions in secondary metabolism.[14][15][16][17][18] The IboH enzyme specifically produces threo-3-hydroxyglutamic acid. While the subsequent steps to complete the isoxazole ring are still under investigation, the gene cluster contains enzymes that suggest a plausible mechanism, including an adenylating enzyme (IboA), a flavin-dependent monooxygenase (IboF), and pyridoxal phosphate (PLP)-dependent enzymes (IboG1/IboG2).[11][19] The proposed logic involves activation of the carboxyl group, introduction of a nitrogen-oxygen moiety, and subsequent cyclization and dehydration to form the stable aromatic isoxazole ring.

Ibotenic Acid Biosynthesis cluster_0 Ibotenic Acid Pathway L-Glutamic_Acid L-Glutamic Acid 3-Hydroxyglutamic_Acid threo-3-Hydroxyglutamic Acid L-Glutamic_Acid->3-Hydroxyglutamic_Acid IboH (Fe(II)/2-OG Oxygenase) Ibotenic_Acid Ibotenic Acid 3-Hydroxyglutamic_Acid->Ibotenic_Acid Putative enzymes (IboA, IboF, IboG1/G2)

Caption: Known biosynthetic pathway of Ibotenic Acid.

Part 2: Sourcing the Benzyl Moiety - Fungal Metabolism of L-Phenylalanine

The benzyl group of our target molecule strongly suggests L-phenylalanine as the primary metabolic precursor. Fungi utilize several pathways to metabolize this aromatic amino acid.[12][13] Two of these pathways are of particular relevance for generating a suitable backbone for isoxazole synthesis.

  • The Phenylpropanoid Pathway via PAL : Phenylalanine ammonia-lyase (PAL) is a widespread enzyme in plants and some fungi that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[1][20][21][22][23] This pathway diverts phenylalanine from primary to secondary metabolism.

  • The Ehrlich Pathway : Alternatively, L-phenylalanine can be converted to phenylpyruvate via an aminotransferase. Phenylpyruvate is a key intermediate that can be decarboxylated to phenylacetaldehyde, which is then reduced to 2-phenylethanol.[3][24] In some fungi, phenylpyruvate can also be a precursor for other phenyl-containing compounds like phenylacetic acid.[12]

These pathways provide a pool of phenyl-containing molecules that could be intercepted and shunted towards a novel biosynthetic pathway. Phenylpyruvate, in particular, possesses a β-keto acid structure that is an attractive substrate for cyclization reactions.

Phenylalanine Metabolism L-Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L-Phenylalanine->Cinnamic_Acid PAL (Deamination) Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate Aminotransferase (Transamination) Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylase 2-Phenylethanol 2-Phenylethanol Phenylacetaldehyde->2-Phenylethanol Dehydrogenase

Caption: Major metabolic pathways of L-Phenylalanine in fungi.

Part 3: A Proposed Biosynthetic Pathway for 5-Benzyl-4-isoxazolecarboxylic Acid

By integrating the enzymatic logic from ibotenic acid biosynthesis with the metabolic potential of phenylalanine degradation, we can construct a plausible, albeit hypothetical, pathway for 5-benzyl-4-isoxazolecarboxylic acid. This proposed pathway centers on phenylpyruvate as a key intermediate.

Step 1: Phenylalanine Transamination: The pathway initiates with the conversion of L-phenylalanine to phenylpyruvate, catalyzed by an aromatic aminotransferase . This is a common reaction in fungal metabolism.[24]

Step 2: Oxidative Carboxylation: We hypothesize the action of a carboxylase enzyme on phenylpyruvate to yield 2-benzyl-3-oxosuccinic acid. This step introduces the carbon atom that will become the carboxylic acid at the C4 position of the isoxazole ring.

Step 3: Condensation with a Nitrogen Donor: The β-keto acid intermediate, 2-benzyl-3-oxosuccinic acid, would then react with a source of hydroxylamine or a related activated nitrogen-oxygen species. This condensation reaction could be catalyzed by an enzyme analogous to the PLP-dependent enzymes (IboG1/G2) implicated in the ibotenic acid pathway,[11] forming a hydroxamic acid or oxime intermediate.

Step 4: Cyclization and Dehydration: The final step would involve an enzyme-catalyzed intramolecular cyclization and subsequent dehydration to form the aromatic 5-benzyl-4-isoxazolecarboxylic acid. This ring-forming step is critical and would likely require a dedicated cyclase or could be a spontaneous process following the enzymatic formation of a reactive intermediate.

Hypothetical Pathway L-Phenylalanine L-Phenylalanine Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate Step 1: Aromatic Aminotransferase Intermediate_1 2-Benzyl-3-oxosuccinic acid Phenylpyruvate->Intermediate_1 Step 2: Carboxylase (Hypothesized) Intermediate_2 Oxime/Hydroxamic Acid Intermediate Intermediate_1->Intermediate_2 Step 3: Condensation with N-O donor (PLP-dependent enzyme?) Target_Molecule 5-Benzyl-4-isoxazolecarboxylic acid Intermediate_2->Target_Molecule Step 4: Cyclase/Dehydratase Experimental Workflow Genome_Mining Genome Mining (Identify candidate BGCs) Gene_Deletion Gene Deletion in Native Host Genome_Mining->Gene_Deletion Heterologous_Expression Heterologous Expression of Genes Genome_Mining->Heterologous_Expression Metabolite_Profiling Metabolite Profiling (LC-MS, NMR) Gene_Deletion->Metabolite_Profiling Pathway_Validation Pathway Validation Metabolite_Profiling->Pathway_Validation Enzyme_Purification Enzyme Purification Heterologous_Expression->Enzyme_Purification In_Vitro_Assay In Vitro Enzymatic Assays Enzyme_Purification->In_Vitro_Assay Structure_Elucidation Product Structure Elucidation In_Vitro_Assay->Structure_Elucidation Structure_Elucidation->Pathway_Validation

Caption: Proposed experimental workflow for validating the hypothetical pathway.

Conclusion

While the natural biosynthesis of 5-benzyl-4-isoxazolecarboxylic acid remains to be discovered, this guide provides a robust and scientifically-grounded hypothetical pathway. By leveraging our understanding of the formation of the isoxazole ring in ibotenic acid and the fungal metabolism of L-phenylalanine, we have outlined a plausible enzymatic route that offers a clear starting point for discovery. The elucidation of this pathway would not only fill a significant gap in our knowledge of natural product biosynthesis but also pave the way for the development of novel biocatalytic systems for the sustainable production of valuable isoxazole-containing molecules. The proposed experimental workflow provides a tangible strategy for researchers to test this hypothesis and potentially uncover a new family of biosynthetic enzymes.

References

  • Chen, L., et al. (2024). Phenylalanine Ammonia-Lyase: A Core Regulator of Plant Carbon Metabolic Flux Redistribution—From Molecular Mechanisms and Growth Modulation to Stress Adaptability. International Journal of Molecular Sciences, 25(5), 2893. Available from: [Link]

  • D'hooghe, M., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. RSC Advances, 12(20), 12535-12539. Available from: [Link]

  • E-M-C-S-A. (n.d.). Phenylalanine ammonia-lyase. M-CSA. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalanine ammonia-lyase. Retrieved from [Link]

  • Denmark, S. E., & Collins, W. R. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(11), 4343-4355. Available from: [Link]

  • Wikipedia. (n.d.). Ibotenic acid. Retrieved from [Link]

  • Abe, I. (2020). Nonheme Iron- and 2-Oxoglutarate-Dependent Dioxygenases in Fungal Meroterpenoid Biosynthesis. Chemical & Pharmaceutical Bulletin, 68(9), 823-831. Available from: [Link]

  • D'Cunha, G. B. (2007). A modern view of phenylalanine ammonia lyase. Biochemistry and Cell Biology, 85(3), 273-282. Available from: [Link]

  • Obermaier, S., & Müller, M. (2019). Ibotenic acid biosynthesis in the fly agaric is initiated by glutamate hydroxylation. bioRxiv. Available from: [Link]

  • Obermaier, S., & Müller, M. (2020). Ibotenic Acid Biosynthesis in the Fly Agaric Is Initiated by Glutamate Hydroxylation. Angewandte Chemie International Edition, 59(30), 12432-12435. Available from: [Link]

  • Sato, K., Sugai, S., & Tomita, K. (1981). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 45(8), 1831-1837. Available from: [Link]

  • Rösch, C., et al. (1997). The mechanism of action of phenylalanine ammonia-lyase: the role of prosthetic dehydroalanine. Proceedings of the National Academy of Sciences, 94(16), 8387-8392. Available from: [Link]

  • Rosa, G. R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(3), 1334-1346. Available from: [Link]

  • Rosa, G. R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(3), 1334-1346. Available from: [Link]

  • Miller, A. W., et al. (2017). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Chemistry Proceedings, 3(1), 10. Available from: [Link]

  • Szurmai, Z., et al. (2018). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 23(9), 2154. Available from: [Link]

  • Obermaier, S., & Müller, M. (2019). Structure of ibotenic acid and the proposed roles of the identified enzymes in its biosynthesis. ResearchGate. Retrieved from [Link]

  • Nielsen, S. F., et al. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 971-976. Available from: [Link]

  • Obermaier, S. (2020). Biocatalytic Phenol Coupling of γ-Naphthopyrones and Biosynthesis of Ibotenic Acid. University of Freiburg. Available from: [Link]

  • Abe, I. (2020). Nonheme Iron- and 2-Oxoglutarate-Dependent Dioxygenases in Fungal Meroterpenoid Biosynthesis. Chemical & Pharmaceutical Bulletin, 68(9), 823-831. Available from: [Link]

  • Nielsen, S. F., et al. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 971-976. Available from: [Link]

  • Hyun, M. W., et al. (2011). Fungal and Plant Phenylalanine Ammonia-lyase. Mycobiology, 39(4), 257-265. Available from: [Link]

  • Muroi, N., et al. (2015). Aspergillus oryzae pathways that convert phenylalanine into the flavor volatile 2-phenylethanol. Journal of Bioscience and Bioengineering, 119(3), 268-274. Available from: [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15136-15145. Available from: [Link]

  • Wang, H., et al. (2021). Non-ribosomal peptide synthetase (NRPS)-encoding products and their biosynthetic logics in Fusarium. Synthetic and Systems Biotechnology, 6(4), 369-380. Available from: [Link]

  • Wang, G., et al. (2021). Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae. Frontiers in Microbiology, 12, 638217. Available from: [Link]

  • Varela, E., et al. (2021). In plants and some fungi, the phenylalanine ammonia lyase/tyrosine... ResearchGate. Retrieved from [Link]

  • Ali, H., et al. (2014). A Non-Canonical NRPS Is Involved in the Synthesis of Fungisporin and Related Hydrophobic Cyclic Tetrapeptides in Penicillium chrysogenum. PLoS ONE, 9(6), e98212. Available from: [Link]

  • Hyun, M. W., et al. (2011). Fungal and Plant Phenylalanine Ammonia-lyase. ResearchGate. Retrieved from [Link]

  • Flashman, E., & Schofield, C. J. (2018). Amazing Diversity in Biochemical Roles of Fe(II)/2-Oxoglutarate Oxygenases. Trends in Biochemical Sciences, 43(8), 564-577. Available from: [Link]

  • Eisfeld, K. (2009). Non-Ribosomal Peptide Synthetases of Fungi. ResearchGate. Retrieved from [Link]

  • Al-Bustami, R. M. (2022). Nonribosomal Peptide Synthesis. IntechOpen. Available from: [Link]

  • Umemura, M., & Nagano, N. (2023). How to improve the production of peptidyl compounds in filamentous fungi. Frontiers in Fungal Biology, 4, 1188334. Available from: [Link]

  • ChemSrc. (n.d.). 5-isoxazolecarboxylic acid. Retrieved from [Link]

  • InterPro. (n.d.). Oxoglutarate/iron-dependent dioxygenase domain. EMBL-EBI. Retrieved from [Link]

  • Vass, E., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 56-65. Available from: [Link]

  • Wróblewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. Available from: [Link]

  • Carta, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2533-2538. Available from: [Link]

Sources

Exploratory

5-Benzyl-4-isoxazolecarboxylic Acid: A Technical Guide to Synthesis, Potential Biological Activity, and Research Frontiers

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of 5-benzyl-4-isoxazolecarboxylic acid, a heterocyclic compound with significant potential i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-benzyl-4-isoxazolecarboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon the extensive literature on isoxazole derivatives, this document outlines plausible synthetic routes, explores potential biological activities based on structure-activity relationships of analogous compounds, and details experimental protocols to guide further research and development.

Introduction: The Isoxazole Scaffold in Drug Discovery

Isoxazoles, a class of five-membered heterocyclic compounds, are a cornerstone in medicinal chemistry, valued for their diverse biological activities and therapeutic potential.[1][2][3][4] The isoxazole ring is a key pharmacophore in a variety of approved drugs, demonstrating its versatility and importance in modern drug design.[5][6] Recent advancements have focused on novel synthetic strategies and the exploration of isoxazole derivatives for a wide array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide focuses on the specific derivative, 5-benzyl-4-isoxazolecarboxylic acid, providing a foundational understanding for its exploration as a potential therapeutic agent.

Synthesis of 5-Benzyl-4-isoxazolecarboxylic Acid: A Proposed Pathway

While direct literature on the synthesis of 5-benzyl-4-isoxazolecarboxylic acid is not abundant, a plausible and efficient synthetic route can be devised based on established isoxazole synthesis methodologies. The most common and versatile approach involves the cycloaddition of a nitrile oxide with an alkyne, or the reaction of a β-ketoester with hydroxylamine.

A proposed synthetic pathway is outlined below:

Synthesis_of_5_Benzyl_4_isoxazolecarboxylic_acid reactant1 Ethyl 2-benzyl-3-oxobutanoate intermediate Ethyl 5-benzyl-4-isoxazolecarboxylate reactant1->intermediate Cyclocondensation reactant2 Hydroxylamine (NH2OH) reactant2->intermediate product 5-Benzyl-4-isoxazolecarboxylic acid intermediate->product Hydrolysis (e.g., NaOH, H2O)

Figure 1: Proposed synthesis of 5-benzyl-4-isoxazolecarboxylic acid.

Detailed Experimental Protocol:

Step 1: Synthesis of Ethyl 5-benzyl-4-isoxazolecarboxylate

  • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl 2-benzyl-3-oxobutanoate (1 equivalent) dropwise at 0-5 °C. The rationale for using a strong base like sodium ethoxide is to deprotonate the active methylene group of the β-ketoester, forming a reactive enolate intermediate.

  • After stirring for 30 minutes, add a solution of hydroxylamine hydrochloride (1.2 equivalents) in water to the reaction mixture. Hydroxylamine acts as the nitrogen and oxygen source for the isoxazole ring.

  • Reflux the reaction mixture for 4-6 hours. The elevated temperature drives the cyclocondensation reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC). This is a critical step to ensure the starting material has been consumed.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water. This quenches the reaction and precipitates the product.

  • Extract the aqueous layer with ethyl acetate. The organic ester product will partition into the ethyl acetate layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. These are standard work-up procedures to purify the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient. This step is essential to obtain the pure ethyl 5-benzyl-4-isoxazolecarboxylate.

Step 2: Hydrolysis to 5-Benzyl-4-isoxazolecarboxylic Acid

  • Dissolve the purified ethyl 5-benzyl-4-isoxazolecarboxylate (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution. The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

  • Stir the mixture at room temperature for 12-16 hours. The progress of the hydrolysis can be monitored by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N hydrochloric acid at 0 °C. This protonates the carboxylate salt, leading to the precipitation of the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-benzyl-4-isoxazolecarboxylic acid.

Potential Biological Activities and Therapeutic Targets

The biological activities of isoxazole derivatives are heavily influenced by the substituents on the isoxazole ring. Based on the structure of 5-benzyl-4-isoxazolecarboxylic acid, which features a benzyl group at the 5-position and a carboxylic acid at the 4-position, we can infer potential biological activities by examining structurally related compounds.

Structurally Related Isoxazole Derivative Reported Biological Activity Potential Therapeutic Area Reference
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamidesHerbicidal activityAgrochemicals[7]
Trisubstituted isoxazolesAllosteric ligands for RORγtAutoimmune diseases[8]
Phenyl-isoxazole-carboxamide analoguesAnticancer activityOncology[3]
Isoxazole-based small moleculesAntiviral (Zika virus)Infectious diseases[9]
5-methyl-3-phenylisoxazole-4-carboxylic acid derivativesGATA4-NKX2-5 protein-protein interaction modulatorsCardiovascular diseases[10]

Table 1: Potential biological activities of 5-benzyl-4-isoxazolecarboxylic acid based on structurally similar compounds.

The presence of the benzyl group could contribute to interactions with hydrophobic pockets in target proteins, while the carboxylic acid group can form hydrogen bonds and salt bridges, acting as a key pharmacophoric feature.

Potential Mechanisms of Action:

Potential_MOA compound 5-Benzyl-4-isoxazolecarboxylic acid target1 Enzymes (e.g., Kinases, Dioxygenases) compound->target1 target2 Nuclear Receptors (e.g., RORγt) compound->target2 target3 Protein-Protein Interactions compound->target3 target4 Viral Proteins compound->target4 effect1 Inhibition of Cell Proliferation target1->effect1 effect2 Modulation of Inflammatory Pathways target2->effect2 effect4 Modulation of Gene Transcription target2->effect4 target3->effect1 target3->effect4 effect3 Disruption of Viral Replication target4->effect3 outcome1 Anticancer Activity effect1->outcome1 outcome2 Anti-inflammatory Activity effect2->outcome2 outcome4 Treatment of Autoimmune Diseases effect2->outcome4 outcome3 Antiviral Activity effect3->outcome3 effect4->outcome4

Figure 2: Potential mechanisms of action for 5-benzyl-4-isoxazolecarboxylic acid.

Recent Discoveries and Future Research Directions

The field of isoxazole chemistry is continually evolving, with recent research highlighting their potential in developing multi-targeted therapies and personalized medicine.[1][2][3][4] For 5-benzyl-4-isoxazolecarboxylic acid, future research should focus on:

  • Synthesis of a diverse library of derivatives: Modifications of the benzyl group (e.g., substitution on the phenyl ring) and esterification or amidation of the carboxylic acid could lead to compounds with improved potency and selectivity.

  • Broad biological screening: The compound and its derivatives should be screened against a wide range of biological targets, including those implicated in cancer, inflammation, infectious diseases, and neurological disorders.

  • Structure-activity relationship (SAR) studies: A systematic exploration of how structural modifications impact biological activity is crucial for lead optimization.[8][9][10]

  • In vivo efficacy and pharmacokinetic studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.

Conclusion

5-Benzyl-4-isoxazolecarboxylic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers by outlining a robust synthetic strategy and highlighting potential biological activities based on the rich chemistry of isoxazoles. The detailed protocols and insights into structure-activity relationships are intended to accelerate the investigation of this compound and its derivatives, ultimately contributing to the discovery of new and effective medicines.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). CoLab.ws. [Link]

  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (2020). PubMed. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PMC. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). PMC. [Link]

  • Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators. (2019). ACS Publications. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

5-Benzyl-4-isoxazolecarboxylic acid protocol for cell culture assays

An In-Depth Guide to the Application of 5-Benzyl-4-isoxazolecarboxylic Acid in Cell Culture Assays Introduction: Targeting GPR120 with a Novel Isoxazole Agonist 5-Benzyl-4-isoxazolecarboxylic acid belongs to a class of s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 5-Benzyl-4-isoxazolecarboxylic Acid in Cell Culture Assays

Introduction: Targeting GPR120 with a Novel Isoxazole Agonist

5-Benzyl-4-isoxazolecarboxylic acid belongs to a class of synthetic ligands developed to modulate the activity of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1] GPR120 has emerged as a critical therapeutic target due to its integral role in regulating metabolic homeostasis, inflammation, and hormone secretion.[2][3] It is activated by medium and long-chain unsaturated fatty acids, particularly omega-3 fatty acids, which are known for their beneficial health effects.[4][5] The activation of GPR120 triggers a cascade of intracellular signaling events that can lead to enhanced insulin sensitivity, increased glucose uptake, and potent anti-inflammatory responses in various cell types, including adipocytes, macrophages, and intestinal epithelial cells.[4][6][7]

This application note provides a comprehensive guide for researchers utilizing 5-Benzyl-4-isoxazolecarboxylic acid in cell culture-based assays. We will delve into the underlying signaling mechanisms of GPR120, provide detailed, field-proven protocols for compound preparation and key functional assays, and offer insights into data interpretation. The protocols described herein are designed to be self-validating systems for assessing the compound's cytotoxicity, its efficacy in activating GPR120, and its impact on downstream signaling pathways.

The GPR120 Signaling Cascade

Upon binding of an agonist like 5-Benzyl-4-isoxazolecarboxylic acid, GPR120 initiates signaling through two primary pathways. The canonical pathway involves coupling to the Gαq/11 protein, which activates phospholipase C (PLC).[5][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9] This calcium flux, along with DAG, activates various downstream effectors, including protein kinase C (PKC) and ultimately leads to the phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2), a key regulator of cell proliferation and differentiation.[6][10]

Concurrently, GPR120 can signal through a G-protein-independent pathway by recruiting β-arrestin 2.[4][7] The agonist-induced formation of the GPR120/β-arrestin 2 complex leads to receptor internalization and interaction with other signaling molecules, such as TAB1, which inhibits the pro-inflammatory TAK1 pathway.[4][7] This β-arrestin 2-mediated mechanism is largely responsible for the potent anti-inflammatory effects associated with GPR120 activation.[4]

GPR120_Signaling cluster_membrane Plasma Membrane cluster_gaq Gαq Pathway cluster_barr β-Arrestin Pathway GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq Activates Barr2 β-Arrestin 2 GPR120->Barr2 Recruits Agonist 5-Benzyl-4- isoxazolecarboxylic acid Agonist->GPR120 Binds PLC PLC Gaq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release ERK p-ERK1/2 Ca_release->ERK Leads to Internalization Complex Internalization Barr2->Internalization Anti_Inflammatory Anti-inflammatory Effects Internalization->Anti_Inflammatory

Caption: GPR120 signaling pathways upon agonist binding.

Protocol 1: Preparation of Stock Solution

Scientific integrity starts with the accurate preparation of test compounds. The carboxylic acid moiety and isoxazole ring in 5-Benzyl-4-isoxazolecarboxylic acid dictate its solubility profile. For cell culture applications, Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for organic molecules and its miscibility with aqueous cell culture media.

Rationale for DMSO: While other organic solvents like methanol might be suitable, DMSO is a standard in cell-based screening and is generally well-tolerated by most cell lines at final concentrations below 0.5% (v/v).[11][12] It is crucial to prepare a high-concentration stock to minimize the volume of solvent added to the cell cultures, thereby avoiding solvent-induced artifacts.

Step-by-Step Protocol:

  • Weighing: Accurately weigh out a precise amount of 5-Benzyl-4-isoxazolecarboxylic acid powder (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of high-purity, sterile DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication step can be used if immediate dissolution is not achieved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.

ParameterRecommendationRationale
Solvent High-Purity, Sterile DMSOExcellent solubilizing power, compatible with cell culture.[11][12]
Stock Concentration 10-50 mMAllows for small volumes to be added to assays, minimizing solvent effects.
Storage -20°C or -80°C, in aliquotsPrevents degradation from freeze-thaw cycles and light exposure.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTS Assay)

Before evaluating the functional activity of 5-Benzyl-4-isoxazolecarboxylic acid, it is essential to determine its effect on cell viability. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14] Viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the MTS tetrazolium salt to a soluble, colored formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells in the culture.[13]

MTS_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24 hours) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (e.g., 24-72 hours) C->D E 5. Add MTS Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Analyze Data (Calculate % Viability) G->H

Caption: General experimental workflow for an MTS-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere and recover overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of dilutions of the 5-Benzyl-4-isoxazolecarboxylic acid stock solution in serum-free or complete medium. A common approach is to prepare 2X final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include "vehicle control" wells (treated with the same final concentration of DMSO as the highest compound concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTS Reagent Addition: Following the manufacturer's instructions, add 20 µL of the combined MTS/PES solution to each well.[15][16]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and metabolic rate.[13]

  • Data Acquisition: Gently mix the plate and measure the absorbance at 490 nm using a microplate reader.[14][16]

  • Data Analysis:

    • Subtract the average absorbance of "medium only" background wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

Protocol 3: GPR120 Functional Activity (Calcium Mobilization Assay)

The most direct method to confirm the agonist activity of 5-Benzyl-4-isoxazolecarboxylic acid at the Gq-coupled GPR120 is to measure the resulting intracellular calcium (Ca²⁺) flux.[9] This is achieved by pre-loading cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fluo-8 AM.[17][18] These dyes are cell-permeable and become fluorescent upon cleavage by intracellular esterases and subsequent binding to free Ca²⁺. An increase in fluorescence intensity directly correlates with the release of calcium from intracellular stores, providing a real-time readout of receptor activation.[17]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells expressing GPR120 (either endogenously or through transfection) into a 96-well black-walled, clear-bottom plate.[19] Grow cells to form a confluent monolayer (90-100%) on the day of the assay.[17]

  • Dye Loading Preparation: Reconstitute the fluorescent calcium indicator (e.g., Fluo-8 AM) as per the manufacturer's guidelines to prepare a dye-loading solution in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Dye Loading: Remove the growth medium from the cells. Add 100 µL of the dye-loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, followed by a 30-minute incubation at room temperature, protected from light.[18] Note: Optimal incubation times and temperatures may need to be established for specific cell lines.[17]

  • Compound Plate Preparation: In a separate 96-well plate, prepare 3X or 5X final concentrations of 5-Benzyl-4-isoxazolecarboxylic acid and any control agonists/antagonists.

  • Fluorescence Measurement: Place the cell plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FlexStation). Set the instrument to record fluorescence (e.g., Ex/Em = 490/525 nm) over time.

  • Assay Execution: The instrument will record a baseline fluorescence for several seconds, then automatically inject the compound from the compound plate into the cell plate, and continue recording the fluorescence signal to capture the resulting calcium peak.

  • Data Analysis: The change in fluorescence (Maximum peak - Baseline) is calculated for each well. Dose-response curves can be generated by plotting the fluorescence change against the logarithm of the agonist concentration to determine the EC₅₀ value.

Protocol 4: Downstream Signaling Analysis (p-ERK Western Blot)

To confirm that GPR120 activation by 5-Benzyl-4-isoxazolecarboxylic acid leads to downstream signaling, the phosphorylation of ERK1/2 can be measured via Western blot. This technique provides a semi-quantitative assessment of the activation state of this key kinase in the MAPK pathway.[20] A critical component of this protocol is to normalize the phosphorylated ERK (p-ERK) signal to the total ERK signal within the same sample to account for any variations in protein loading.[21]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours (if necessary) to reduce basal ERK phosphorylation. Treat cells with various concentrations of 5-Benzyl-4-isoxazolecarboxylic acid for a predetermined time (e.g., 5, 15, 30 minutes).

  • Cell Lysis: After treatment, place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[20] Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method like the BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[20]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[20][22]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21]

  • Stripping and Reprobing: To normalize the data, the same membrane can be stripped of the bound antibodies and then re-probed with an antibody against total ERK1/2.[21][23]

  • Densitometry Analysis: Quantify the band intensities for both p-ERK and total ERK using software like ImageJ. Calculate the ratio of p-ERK to total ERK for each sample to determine the relative level of ERK activation.[20]

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Available at: [Link]

  • PMC. (n.d.). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Available at: [Link]

  • PMC. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Available at: [Link]

  • Endocrine Abstracts. (2024). GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. Available at: [Link]

  • PMC. (2025). Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. Available at: [Link]

  • PMC. (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]

  • Frontiers. (n.d.). Regulation of Energy Homeostasis via GPR120. Available at: [Link]

  • NCBI Bookshelf. (2012). Phospho-ERK Assays - Assay Guidance Manual. Available at: [Link]

  • American Diabetes Association. (2022). Endogenous Lipid-GPR120 Signaling Modulates Pancreatic Islet Homeostasis to Different Extents. Available at: [Link]

  • PMC. (n.d.). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Available at: [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Ready-to-Assay GPR120 Receptor Frozen Cells. Available at: [Link]

  • Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Available at: [Link]

  • ACS Publications. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Available at: [Link]

  • PMC. (n.d.). A novel anti-inflammatory role of GPR120 in intestinal epithelial cells. Available at: [Link]

  • PubMed. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Available at: [Link]

  • PMC. (n.d.). Potential roles of GPR120 and its agonists in the management of diabetes. Available at: [Link]

  • MDPI. (2021). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Available at: [Link]

  • LookChem. (n.d.). Cas 42831-50-5, 5-Methyl-4-isoxazolecarboxylic acid. Available at: [Link]

  • PMC. (n.d.). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Available at: [Link]

  • ResearchGate. (2016). A cell based model for GPR120 ligand screening. Available at: [Link]

  • MDPI. (2025). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. Available at: [Link]

Sources

Application

Application Note: 5-Benzyl-4-isoxazolecarboxylic Acid as a Strategic Precursor for Bioactive Isoxazole-4-Carboxamides

Executive Summary In modern medicinal chemistry, the isoxazole ring is a privileged pharmacophore recognized for its metabolic stability, unique hydrogen-bonding capacity, and utility as an amide or ester bioisostere. Am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the isoxazole ring is a privileged pharmacophore recognized for its metabolic stability, unique hydrogen-bonding capacity, and utility as an amide or ester bioisostere. Among its derivatives, 5-Benzyl-4-isoxazolecarboxylic acid (CAS: 134541-07-4) stands out as a highly versatile synthetic building block. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this specific precursor to synthesize isoxazole-4-carboxamides. By detailing the mechanistic rationale behind structural choices and providing self-validating experimental protocols, this guide aims to streamline the development of novel therapeutics targeting kinase pathways, cyclooxygenases, and metabolic enzymes.

Structural Significance & Mechanistic Rationale

The strategic value of 5-benzyl-4-isoxazolecarboxylic acid lies in its specific topological arrangement:

  • The Isoxazole Core: The 1,2-azole system alters the electron density of attached functional groups, often improving the pharmacokinetic profile of a drug by resisting enzymatic degradation that typically cleaves standard amides or esters.

  • The 4-Carboxylic Acid Handle: Position 4 of the isoxazole ring is electronically deactivated compared to positions 3 and 5, making the carboxylic acid at this position highly stable yet perfectly primed for controlled divergent amidation[1].

  • The 5-Benzyl Moiety: The inclusion of a flexible, lipophilic benzyl group at the 5-position is a deliberate design choice for targeting deep hydrophobic pockets in proteins. For instance, in the inhibition of Receptor Interacting Protein Kinase 1 (RIPK1), the benzyl group effectively occupies the allosteric DFG-out pocket, providing critical π−π stacking and van der Waals interactions necessary for sub-micromolar affinity[2].

Pharmacological Landscape

Isoxazole-4-carboxamides synthesized from this or closely related precursors exhibit a broad spectrum of biological activities. The quantitative data below summarizes the established therapeutic targets and the efficacy of these derivatives.

Biological TargetTherapeutic IndicationDerivative SubstitutionQuantitative Metric / ActivityReference
RIPK1 Kinase Necroptosis / Inflammation5-Benzylisoxazole amidesSub-micromolar IC 50​ (e.g., 0.30 µM)
COX-1 / COX-2 Analgesia / Anti-nociceptive3-Substituted-isoxazole-4-carboxamidesBinding energies: -7.5 to -9.7 kcal/mol[3]
ACAT Hypercholesterolemia3-Alkyl-5-benzylisoxazole amidesHigh in vivo efficacy (TC reduction)[4]
Hep3B / HeLa Cells Anticancer / CytotoxicityIsoxazole-carboxamidesIC 50​ ~ 15.48 - 23 µg/mL[5]

Synthetic Workflows & Experimental Protocols

The synthesis of isoxazole carboxamides generally follows a two-stage convergent approach: the preparation/hydrolysis of the isoxazole core, followed by activation and amidation.

G A Acyclic Precursors (e.g., Oximes + Alkynes) B 1,3-Dipolar Cycloaddition A->B Cyclization C 5-Benzyl-4-isoxazole carboxylic acid B->C Hydrolysis D Amide Coupling (EDC/DMAP) C->D Activation E Isoxazole-4-carboxamide Derivatives D->E + Primary/Secondary Amine

Synthetic workflow for isoxazole-4-carboxamides from acyclic precursors.
Protocol 4.1: Mild Saponification to Yield the Free Acid

Isoxazole building blocks are frequently synthesized as esters (e.g., ethyl 5-benzylisoxazole-4-carboxylate) via 1,3-dipolar cycloaddition.

  • Causality & Rationale: The isoxazole ring is sensitive to strong bases and high temperatures, which can trigger unwanted ring-opening reactions. Therefore, using Lithium Hydroxide (LiOH) at room temperature provides mild, controlled hydroxide delivery, preventing scaffold degradation[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl 5-benzylisoxazole-4-carboxylate (1.0 eq, e.g., 100 mg, 0.432 mmol) in a ternary solvent mixture of THF/MeOH/Water (4:1:1 ratio, 3 mL total volume). Note: THF solubilizes the ester, while MeOH acts as a phase-transfer agent to bring the aqueous LiOH into contact with the substrate.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H 2​ O) (3.0 eq, 54 mg, 1.296 mmol) in one portion[2].

  • Reaction Monitoring: Stir the mixture at room temperature for 1–2 hours. Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the higher Rf ester spot completely disappears, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 2 mL of distilled water and cool in an ice bath.

  • Acidification: Carefully adjust the pH to 2-3 using 1N HCl. The free 5-benzyl-4-isoxazolecarboxylic acid will precipitate as a white solid.

  • Isolation: Filter the solid, wash with ice-cold water, and dry under a high vacuum to yield the pure precursor.

Protocol 4.2: Amide Coupling via EDC/DMAP Activation
  • Causality & Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred over DCC because its urea byproduct is water-soluble, simplifying purification. However, EDC alone can lead to the formation of an inactive N -acylurea via the rearrangement of the O -acylisourea intermediate. Adding 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst intercepts the O -acylisourea to form a highly reactive acylpyridinium ion. This outcompetes the rearrangement, driving the reaction forward and maximizing the yield of the target carboxamide[5].

Step-by-Step Methodology:

  • Activation: To a solution of 5-benzyl-4-isoxazolecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M concentration), add DMAP (0.2 eq) and EDC·HCl (1.2 eq)[5].

  • Intermediate Formation: Stir the mixture under an argon atmosphere at room temperature for 30 minutes. Self-Validation: A slight color change or the appearance of a new transient spot on TLC indicates the formation of the active acylpyridinium species.

  • Amidation: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. Stir at room temperature for 4–12 hours until LC-MS indicates complete consumption of the activated acid.

  • Quenching & Washing: Dilute the reaction with additional DCM.

    • Wash with 1N HCl (2x) to remove the DMAP catalyst and any unreacted aliphatic amines.

    • Wash with saturated aqueous NaHCO 3​ (2x) to deprotonate and extract any unreacted isoxazole carboxylic acid into the aqueous layer.

    • Wash with brine (1x).

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography or reverse-phase HPLC depending on the polarity of the final carboxamide[6].

Biological Pathway Visualization: RIPK1 Inhibition

One of the most promising applications of 5-benzylisoxazole-4-carboxamides is the inhibition of RIPK1, a master regulator of necroptosis (programmed cell necrosis)[2]. Inhibiting this pathway has profound implications for treating inflammatory and neurodegenerative diseases.

RIPK1 TNF TNF-alpha TNFR1 TNFR1 Receptor TNF->TNFR1 Binds RIPK1 RIPK1 Kinase TNFR1->RIPK1 Recruits Complex Necrosome Complex (RIPK1/RIPK3/MLKL) RIPK1->Complex Phosphorylation Necroptosis Necroptosis (Programmed Cell Death) Complex->Necroptosis Membrane Rupture Inhibitor 5-Benzylisoxazole Carboxamide Inhibitor->RIPK1 Inhibits Kinase Activity

RIPK1-mediated necroptosis pathway and its inhibition by isoxazole derivatives.

References

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PMC - NIH.[Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH.[Link]

  • Heterocyclic Amides: Inhibitors of Acyl-CoA:Cholesterol O-Acyl Transferase with Hypocholesterolemic Activity in Several Species and Antiatherosclerotic Activity in the Rabbit. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • US20230331707A1 - Programmed cell necrosis inhibitor, preparation method therefor, and use thereof.
  • US20240002388A1 - Pyrimidinone compounds and uses thereof.
  • Design and Synthesis of Novel Benzimidazole Derivatives as RIPK1 Inhibitors. Universidade de Lisboa.[Link]

Sources

Method

Application Note: In Vivo Dosing Strategies and Vehicle Optimization for 5-Benzyl-4-isoxazolecarboxylic Acid

Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary 5-Benzyl-4-isoxazolecarbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

5-Benzyl-4-isoxazolecarboxylic acid (CAS: 134541-07-4) is a highly versatile pharmacophore building block, frequently utilized in the synthesis of anti-inflammatory, antimicrobial, and immunomodulatory agents. Transitioning this compound—or its direct derivatives—from in vitro assays to in vivo pharmacokinetic (PK) and efficacy models presents specific formulation challenges.

Due to the electron-withdrawing nature of the isoxazole ring, the carboxylic acid moiety exhibits a relatively low pKa, making it a moderately strong weak acid [1]. Combined with the lipophilicity imparted by the benzyl group, the compound behaves as a Biopharmaceutics Classification System (BCS) Class IIa molecule (low solubility, high permeability, weak acid) [2]. This application note provides a causality-driven framework for selecting, preparing, and validating in vivo dosing vehicles to ensure reproducible systemic exposure.

Physicochemical Profiling & Pharmacokinetic Rationale

To design a self-validating formulation protocol, we must first analyze the physical chemistry of the active pharmaceutical ingredient (API).

API Characteristics

Table 1 summarizes the critical physicochemical parameters that dictate vehicle selection.

ParameterValue / ClassificationFormulation Implication
Molecular Weight 203.20 g/mol Small molecule; highly permeable across lipid bilayers.
pKa ~3.22 ± 0.10Weak acid. Remains unionized (insoluble) in gastric fluid (pH 1.5) but highly ionized (soluble) in intestinal fluid (pH 6.5)[1].
LogP (Predicted) ~2.0 - 2.5Lipophilic. Requires co-solvents or surfactants to disrupt the crystal lattice for parenteral administration.
BCS Classification Class IIa (Weak Acid)Absorption is dissolution-rate limited. Oral formulations must prevent precipitation in the stomach while maximizing intestinal dissolution [2].
The Causality of Vehicle Selection

Standard aqueous buffers (e.g., PBS) are insufficient for this compound. While adjusting the pH to >7.0 will dissolve the API via salt formation (deprotonation of the carboxylic acid), administering a high-pH aqueous solution orally will result in rapid precipitation upon reaching the acidic environment of the stomach. This phenomenon, known as "dose dumping" followed by precipitation, leads to highly erratic PK profiles[3].

Therefore, for parenteral routes (IV/IP) , a co-solvent system is mandatory to maintain the drug in solution upon dilution in the bloodstream. For enteral routes (PO) , a homogenous suspension utilizing viscosity modifiers (like Na-CMC) is preferred to ensure uniform dosing, relying on the natural pH shift in the small intestine to drive dissolution and absorption.

G A 5-Benzyl-4-isoxazolecarboxylic acid (BCS Class IIa Weak Acid) B Intravenous (IV) / Intraperitoneal (IP) A->B Systemic C Oral (PO) Administration A->C Enteral D Co-Solvent System (10% DMSO / 40% PEG300 / 5% Tween 80) B->D E Aqueous Suspension (0.5% CMC / 0.1% Tween 80) C->E Standard Dose F Lipid-based System (SMEDDS) C->F Bioavailability Enhancement

Fig 1: Formulation decision matrix for 5-Benzyl-4-isoxazolecarboxylic acid based on dosing route.

Standardized In Vivo Dosing Protocols

The following protocols are engineered to be self-validating: visual clarity and the absence of particulates serve as immediate physical validations of the co-solvent system, while suspension uniformity validates the oral vehicle.

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Solution (Max 5 mg/mL)

Objective: Create a thermodynamically stable, precipitate-free solution suitable for systemic injection. Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

Mechanistic Note: DMSO disrupts the stable crystal lattice driven by the benzyl and isoxazole rings. PEG300 acts as a solvent sink, and Tween 80 prevents nucleation and precipitation when the formulation mixes with the aqueous saline and, subsequently, the bloodstream.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5.0 mg of 5-Benzyl-4-isoxazolecarboxylic acid into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of molecular biology grade DMSO (10% of final volume). Vortex vigorously for 1-2 minutes. Validation checkpoint: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Addition: Add 400 µL of PEG300 (40% of final volume) to the vial. Vortex for 30 seconds to ensure homogenous mixing.

  • Surfactant Addition: Add 50 µL of Tween 80 (5% of final volume). Vortex gently to avoid excessive foaming. The solution will appear slightly viscous but completely transparent.

  • Aqueous Dilution: Dropwise, add 450 µL of 0.9% physiological saline (45% of final volume) while continuously swirling the vial. Critical Step: Rapid addition of saline can cause localized precipitation. Dropwise addition ensures the surfactant micelles can accommodate the API.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Oral (PO) Suspension (Up to 30 mg/mL)

Objective: Formulate a homogenous suspension that resists settling, ensuring accurate volumetric dosing for oral gavage. Vehicle Composition: 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) + 0.1% Tween 80 in distilled water.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 0.5 g of Na-CMC in 100 mL of heated (60°C) distilled water under continuous magnetic stirring until clear. Cool to room temperature, then add 0.1 mL of Tween 80.

  • API Wetting: Weigh 30.0 mg of the API into a mortar or glass vial. Add 20-30 µL of the prepared vehicle to "wet" the powder. Use a pestle or glass rod to triturate the mixture into a smooth, lump-free paste. Mechanistic Note: Because the API is lipophilic, skipping this wetting step will cause the powder to float on the surface of the aqueous vehicle due to high surface tension.

  • Volume Expansion: Gradually add the remaining vehicle up to a final volume of 1.0 mL, triturating/vortexing continuously.

  • Homogenization: Sonicate the suspension for 10 minutes.

  • Administration: Vortex the suspension immediately for 10 seconds prior to drawing it into the gavage syringe to ensure dose uniformity.

Gastrointestinal Absorption Dynamics

Understanding the in vivo fate of the oral suspension is critical for interpreting PK data. As a BCS Class IIa weak acid, 5-Benzyl-4-isoxazolecarboxylic acid undergoes a biphasic dissolution process dictated by gastrointestinal pH gradients [3].

G S Stomach (pH ~1.5) Unionized Form Low Dissolution Rate I Small Intestine (pH ~6.5) Ionized Form Rapid Dissolution S->I Gastric Emptying B Systemic Circulation High Permeability I->B Passive Absorption

Fig 2: GI absorption dynamics of BCS Class IIa weak acids highlighting pH-dependent dissolution.

Because the compound's pKa is ~3.22, it remains heavily protonated (unionized) in the stomach. The suspension format is ideal here, as it prevents the compound from crashing out into large, unabsorbable aggregates. Upon gastric emptying into the duodenum (pH ~6.0-6.5), the carboxylic acid deprotonates, drastically increasing aqueous solubility and driving rapid absorption across the intestinal epithelium.

Quantitative Formulation Summary

Table 2 provides a quick-reference guide for maximum dosing volumes and concentrations based on standard murine models (e.g., 25g C57BL/6 Mouse).

RouteRecommended VehicleMax ConcentrationMax Volume (25g Mouse)Max Dose (mg/kg)
IV 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline5 mg/mL125 µL (5 mL/kg)25 mg/kg
IP 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline10 mg/mL250 µL (10 mL/kg)100 mg/kg
PO 0.5% Na-CMC / 0.1% Tween 80 in Water30 mg/mL250 µL (10 mL/kg)300 mg/kg

Note: If higher IV doses are required, consider utilizing 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline as an alternative to the co-solvent system to avoid PEG300/DMSO toxicity at high volumes.

References

  • Tsume, Y., Langguth, P., Garcia-Arieta, A., & Amidon, G. L. (2012). In Silico Prediction of Drug Dissolution and Absorption with variation in Intestinal pH for BCS Class II Weak Acid Drugs: Ibuprofen and Ketoprofen. Biopharmaceutics & Drug Disposition. Retrieved from[Link]

  • Bermejo, M., et al. (2021). An In Vivo Predictive Dissolution Methodology (iPD Methodology) with a BCS Class IIb Drug Can Predict the In Vivo Bioequivalence Results: Etoricoxib Products. Pharmaceutics (MDPI). Retrieved from[Link]

Application

Topic: Utilizing 5-Benzyl-4-isoxazolecarboxylic Acid in High-Throughput Screening Campaigns

An Application Note and Protocol Guide for Researchers Abstract This application note provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns utilizing 5-Benzyl-4-isoxazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract

This application note provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns utilizing 5-Benzyl-4-isoxazolecarboxylic acid, a novel chemical entity with potential pharmacological relevance. We address both the strategic considerations and the practical, step-by-step protocols necessary for identifying and validating its biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for biochemical and cell-based assays, robust data analysis practices, and the rationale behind critical experimental choices to ensure scientific integrity and reproducibility.

Scientific Introduction & Rationale

The isoxazole ring is a five-membered heterocycle that serves as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and synthetic versatility have established it as a critical pharmacophore in modern drug development.[1][4] Compounds containing the isoxazole moiety have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][5]

5-Benzyl-4-isoxazolecarboxylic acid incorporates three key structural features:

  • The Isoxazole Core: Provides a rigid scaffold that can be synthetically modified to explore structure-activity relationships (SAR).

  • The Carboxylic Acid Moiety: A common functional group that can act as a hydrogen bond donor/acceptor or engage in ionic interactions, often crucial for binding to enzyme active sites or receptors.

  • The Benzyl Group: A non-polar, aromatic substituent that can mediate hydrophobic interactions within a target's binding pocket, contributing to affinity and selectivity.

Given these features, 5-Benzyl-4-isoxazolecarboxylic acid is a compelling candidate for broad screening to uncover novel biological functions. A high-throughput screening approach is the most efficient method for systematically evaluating this molecule against a diverse array of biological targets and pathways to identify initial "hits" for further development.[6][7]

High-Throughput Screening (HTS) Campaign Workflow

A successful HTS campaign is a multi-step process that progresses from initial large-scale screening to focused hit validation. The overall workflow is designed to minimize false positives and negatives while efficiently identifying promising compounds.[8][9]

HTS_Campaign_Workflow cluster_setup Phase 1: Assay Development & Validation cluster_primary Phase 2: Primary Screen cluster_confirmation Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization to 384/1536-well Format AssayDev->Miniaturization Validation Assay Validation (Z'-factor > 0.5, S/B Ratio) Miniaturization->Validation CompoundPlate Compound Library Plating (Single Concentration, e.g., 10 µM) Validation->CompoundPlate Proceed to HTS HTS Automated HTS Execution (Robotic Liquid Handling & Reading) CompoundPlate->HTS DataAnalysis Primary Data Analysis (Hit Identification based on threshold) HTS->DataAnalysis HitPicking Hit Picking & Re-testing DataAnalysis->HitPicking Advance Hits DoseResponse Dose-Response Curves (IC50 / EC50 Determination) HitPicking->DoseResponse CounterScreens Counter-Screens & Orthogonal Assays (Rule out artifacts & confirm mechanism) DoseResponse->CounterScreens SAR Preliminary SAR Analysis CounterScreens->SAR

Caption: A multi-phase workflow for a typical HTS campaign.

Experimental Protocols & Methodologies

The choice between a biochemical and a cell-based assay is a critical decision in drug discovery.[10] Biochemical assays offer a controlled, cell-free system to measure direct target engagement, while cell-based assays provide greater biological context by measuring effects within living cells.[10][11] Both are often used in a complementary fashion.[10]

Protocol 1: Biochemical Enzyme Inhibition Assay (e.g., Protease)

This protocol is designed to identify if 5-Benzyl-4-isoxazolecarboxylic acid directly inhibits a purified enzyme.

A. Rationale for Experimental Choices:

  • Assay Format: A homogeneous fluorescence intensity assay is chosen for its high signal-to-background ratio and compatibility with automation.[8]

  • Compound Pre-incubation: Pre-incubating the enzyme with the compound allows for the binding to reach equilibrium and is essential for identifying slow-binding or irreversible inhibitors.

  • DMSO Tolerance: The assay is validated to tolerate the final DMSO concentration, as high levels can denature enzymes or interfere with the assay signal.

  • Controls: Positive and negative controls on every plate are essential for calculating normalized activity and for determining the Z'-factor, a statistical measure of assay robustness.[11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11]

B. Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a 10 mM stock solution of 5-Benzyl-4-isoxazolecarboxylic acid in 100% DMSO.

    • Using an acoustic liquid handler, transfer 50 nL of the stock solution into the appropriate wells of a 384-well, low-volume, black assay plate for a final screening concentration of 10 µM in a 50 µL assay volume.

    • For dose-response plates, perform a serial dilution (e.g., 11-point, 1:3) prior to acoustic transfer.

    • Designate columns for controls: 10 µM of a known inhibitor (Positive Control) and DMSO only (Negative/Vehicle Control).

  • Enzyme Addition:

    • Dilute the purified enzyme (e.g., Caspase-3) to a 2X working concentration (e.g., 2 nM) in a suitable assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, pH 7.2).

    • Dispense 25 µL of the 2X enzyme solution into each well of the assay plate containing the compound.

    • Mix by shaking the plate for 30 seconds.

    • Incubate at room temperature for 15 minutes.

  • Reaction Initiation & Detection:

    • Prepare a 2X working solution of a fluorogenic substrate (e.g., 20 µM Ac-DEVD-AMC) in the assay buffer.

    • Dispense 25 µL of the 2X substrate solution into all wells to initiate the reaction.

    • Mix by shaking the plate for 30 seconds.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader (e.g., Excitation: 355 nm, Emission: 460 nm).

C. Data Analysis & Hit Criteria:

  • Calculate the percent inhibition for each well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_PositiveControl) / (Mean_NegativeControl - Mean_PositiveControl))

  • A primary "hit" is defined as any compound exhibiting inhibition greater than 3 standard deviations from the mean of the negative controls (or a simpler threshold, e.g., >50% inhibition).

  • For dose-response plates, plot % Inhibition vs. Log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Reporter Gene Assay (e.g., NF-κB Pathway)

This protocol assesses the ability of the compound to modulate a specific signaling pathway inside a living cell.

A. Rationale for Experimental Choices:

  • Reporter System: A stable cell line expressing luciferase under the control of an NF-κB response element provides a highly sensitive and quantitative readout of pathway activation.

  • Counter-Screens (Self-Validation): A crucial step for trustworthiness is to perform counter-screens. Hits must be tested against a constitutively expressing luciferase reporter to eliminate compounds that directly inhibit the luciferase enzyme. A parallel cell viability assay (e.g., using CellTiter-Glo®) is mandatory to discard cytotoxic compounds that would non-specifically reduce the reporter signal.[12][13]

  • Stimulation: The pathway is activated with a known agonist (e.g., TNF-α) to screen for inhibitors. Omitting the agonist allows for the screening of activators.

B. Step-by-Step Methodology:

  • Cell Plating:

    • Culture HEK293 cells stably expressing an NF-κB-luciferase reporter in DMEM with 10% FBS.

    • Harvest cells and adjust the density to 200,000 cells/mL.

    • Dispense 25 µL (5,000 cells) into each well of a 384-well, white, solid-bottom, tissue culture-treated plate.

    • Incubate for 4-6 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Add 50 nL of compound/control from the source plate to the cell plate using an acoustic liquid handler.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Pathway Stimulation:

    • Prepare a solution of TNF-α agonist in culture medium at a concentration that elicits ~80% of the maximal response (EC80, e.g., 10 ng/mL).

    • Add 5 µL of the agonist solution to all wells except for the unstimulated controls.

    • Incubate for 6 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate the plate and a luciferase detection reagent (e.g., ONE-Glo™) to room temperature.

    • Add 30 µL of the detection reagent to all wells.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

C. Data Analysis & Hit Criteria:

  • Normalize the data to in-plate controls to determine the percent inhibition or activation.

  • Primary hits are selected based on a robust statistical cutoff (e.g., >3 * plate SD).

  • All primary hits must be confirmed through dose-response analysis and validated in the mandatory counter-screens (cytotoxicity and luciferase inhibition). A true hit should show dose-dependent inhibition of the NF-κB pathway without affecting cell viability or the luciferase enzyme directly.

Quantitative Data Presentation and Quality Control

Assay performance is monitored using standard statistical metrics.[14]

Parameter Biochemical Assay (Example) Cell-Based Assay (Example) Acceptance Criteria
Assay Format 384-well, Low Volume384-well, TC-TreatedN/A
Primary Concentration 10 µM10 µMProject-dependent
Signal to Background (S/B) 1225> 5
Coefficient of Variation (%CV) 4.5%8.2%< 15%
Z'-Factor 0.810.67> 0.5
Primary Hit Rate 0.4%0.6%Typically < 1-2%

Conclusion

5-Benzyl-4-isoxazolecarboxylic acid is a chemical scaffold with significant potential for drug discovery. The protocols detailed in this application note provide a validated and robust starting point for its systematic evaluation in high-throughput screening. By employing both biochemical and cell-based assays with rigorous quality control and mandatory counter-screening, researchers can confidently identify and validate true biological hits. Subsequent hit-to-lead optimization, guided by preliminary SAR from these screens, can pave the way for developing novel therapeutic agents.

References

  • BellBrook Labs (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • Revvity (2026). Assay Development for High-Throughput Screening: Best Practices. Revvity.
  • BellBrook Labs (2026). What's the Difference Between Biochemical and Cell-Based HTS Assays?. BellBrook Labs.
  • BellBrook Labs (2025). Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs.
  • BenchChem (2025). The Isoxazole Core: A Journey from Discovery to Drug Design. BenchChem.
  • National Center for Biotechnology Information (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC, NIH.
  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • MDPI (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • Lifescience Global (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Visikol (N.D.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol.
  • University of Oxford (N.D.). Small Compound Screening Overview. Target Discovery Institute.
  • CoLab.ws (2025). Advances in isoxazole chemistry and their role in drug discovery. CoLab.ws.
  • ResearchGate (N.D.). The recent progress of isoxazole in medicinal chemistry | Request PDF.
  • Vipergen (N.D.). High-Throughput Screening (HTS)
  • UCSF (N.D.). High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
  • Journal of Scientific Research (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Scientific Research.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for 5-Benzyl-4-isoxazolecarboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 5-substituted isoxazole-4-carboxylic acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 5-substituted isoxazole-4-carboxylic acids. The synthesis of 5-Benzyl-4-isoxazolecarboxylic acid presents unique mechanistic challenges—specifically regarding enamine equilibrium, regioselectivity during cyclization, and the chemical stability of the isoxazole core under basic conditions.

This guide provides a self-validating, step-by-step protocol, a troubleshooting FAQ, and quantitative optimization data to ensure high-yield, isomerically pure synthesis.

I. Mechanistic Pathway & Troubleshooting Workflow

The most robust route to 5-benzyl-4-isoxazolecarboxylic acid involves a three-step sequence: enamine condensation of ethyl 3-oxo-4-phenylbutanoate, followed by hydroxylamine-mediated cyclization, and finally, ester saponification .

SynthesisWorkflow SM Ethyl 3-oxo-4-phenylbutanoate (Starting Material) Enamine Enamine Intermediate (DMF-DMA Condensation) SM->Enamine DMF-DMA, 100°C Ester Ethyl 5-benzylisoxazole- 4-carboxylate Enamine->Ester NH₂OH·HCl, EtOH, Reflux TS1 Issue: Stalled Conversion Fix: Distill off MeOH, Use neat DMF-DMA Enamine->TS1 Acid 5-Benzyl-4-isoxazolecarboxylic Acid (Final Product) Ester->Acid LiOH, THF/H₂O, 40°C TS2 Issue: Regioisomers Fix: Maintain acidic pH (Use NH₂OH·HCl) Ester->TS2 TS3 Issue: Ring Opening Fix: Avoid strong base, Use LiOH at 40°C Acid->TS3

Workflow for 5-benzyl-4-isoxazolecarboxylic acid synthesis with critical troubleshooting nodes.

II. Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , meaning you will verify the mechanistic success of each step before proceeding.

Step 1: Synthesis of the Enamine Intermediate

  • Reaction: Charge a round-bottom flask with ethyl 3-oxo-4-phenylbutanoate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Do not use a solvent.

  • Equilibrium Shift: Equip the flask with a short-path distillation head. Heat the neat mixture to 100 °C under nitrogen for 4 hours, continuously distilling off the methanol byproduct.

  • Validation: Check via TLC (Hexanes/EtOAc 3:1). The enamine intermediate will appear as a distinct, highly UV-active spot at a lower Rf​ than the starting material.

  • Isolation: Concentrate under reduced pressure to remove unreacted DMF-DMA. Use the crude dark oil directly in Step 2.

Step 2: Regioselective Cyclization

  • Reaction: Dissolve the crude enamine (1.0 eq) in anhydrous ethanol (0.2 M). Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq) in one portion. Do not add any base.

  • Cyclization: Reflux the mixture (80 °C) for 3-4 hours.

  • Validation: Confirm regioselectivity via crude 1 H NMR. The diagnostic C3-H proton of the desired 5-benzyl isomer appears as a sharp singlet at ~ δ 8.5 ppm.

  • Isolation: Remove ethanol under vacuum. Partition between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield ethyl 5-benzylisoxazole-4-carboxylate.

Step 3: Mild Saponification

  • Reaction: Dissolve the ethyl ester (1.0 eq) in a 3:1 mixture of THF and water (0.1 M). Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq).

  • Hydrolysis: Stir the biphasic mixture at 40 °C for 12 hours. Strictly avoid exceeding 40 °C.

  • Isolation: Evaporate THF. Acidify the aqueous layer with 1M HCl to pH 2 at 0 °C. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

  • Validation: Confirm structural integrity by ensuring the C3-H singlet ( δ 8.5 ppm) remains intact in the final 1 H NMR, proving the isoxazole ring did not degrade.

III. Troubleshooting & Yield Optimization FAQs

Q1: My enamine condensation (Step 1) stalls at 60-70% conversion, even with excess DMF-DMA. How can I push it to completion? Causality & Solution: The reaction between the β -keto ester and DMF-DMA releases methanol. Because this is a thermodynamically driven equilibrium process, the accumulation of methanol in the reaction matrix promotes the reverse reaction, stalling your conversion. To optimize yield, run the reaction neat (solvent-free) at 100 °C and use a short-path distillation head to physically remove the methanol from the system as it forms.

Q2: During the cyclization step (Step 2), I observe two distinct spots on my TLC plate. NMR confirms a mixture of regioisomers. Why is this happening? Causality & Solution: Hydroxylamine is an ambidentate nucleophile that can attack either the enamine carbon (displacing dimethylamine) or the ketone carbonyl. Under strictly acidic conditions (using NH₂OH·HCl without added base), the enamine carbon is highly protonated and extremely electrophilic. This directs the initial attack to the enamine, followed by cyclization onto the ketone, yielding the desired 5-benzyl-4-carboxylate isomer exclusively. If you add a base (like pyridine or NaOAc) to "free" the hydroxylamine, you alter the electrophilicity of the intermediates, leading to competitive attack at the ketone and formation of the unwanted 3-benzyl-4-carboxylate regioisomer.

Q3: The saponification of the ethyl ester (Step 3) is slow. Can I boil it in 2M NaOH to accelerate the hydrolysis? Causality & Solution: Absolutely not. 5-Benzyl-4-isoxazolecarboxylic acid is a 3-unsubstituted isoxazole (the C3 position holds a proton). 3-Unsubstituted isoxazoles are highly sensitive to strong bases at elevated temperatures. The hydroxide ion will deprotonate the acidic C3-H, triggering a Kemp-Woodward-esque cascade that cleaves the N-O bond and opens the ring to form an inactive α -cyanoenol (cyanoketone) byproduct. This base-catalyzed ring opening is a well-documented chemical degradation pathway, identical to the metabolic ring scission observed in the drug leflunomide . To preserve the isoxazole core, you must use mild conditions: LiOH in a THF/Water mixture at a maximum of 40 °C.

IV. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields based on standard optimization metrics.

Reaction StepParameter TestedExperimental ConditionsRegioselectivity (5-Bn : 3-Bn)Isolated Yield
1. Enamine Formation Solvent / SetupToluene, Reflux (Closed system)N/A62%
1. Enamine Formation Solvent / SetupNeat, 100 °C (Methanol distilled)N/A94%
2. Cyclization pH ControlNH₂OH·HCl + Pyridine (1.2 eq)45 : 5541% (Desired)
2. Cyclization pH ControlNH₂OH·HCl only (Strictly acidic)> 99 : 188%
3. Saponification Base / Temp2M NaOH, 80 °CN/A (Ring Cleavage)< 10%
3. Saponification Base / TempLiOH·H₂O, THF/H₂O, 40 °CN/A92%

V. References

  • Hanan, E. J., et al. "Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Kalgutkar, A. S., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes." Drug Metabolism and Disposition, 2003. URL:[Link]

Optimization

Technical Support Center: 5-Benzyl-4-isoxazolecarboxylic Acid Stability

Welcome to the technical support and troubleshooting center for 5-Benzyl-4-isoxazolecarboxylic acid . This guide is designed for researchers, analytical scientists, and drug development professionals handling isoxazole d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 5-Benzyl-4-isoxazolecarboxylic acid . This guide is designed for researchers, analytical scientists, and drug development professionals handling isoxazole derivatives. Because the isoxazole ring possesses a unique pseudo-aromatic structure with a highly labile N–O bond, it is uniquely susceptible to environmental stress.

This document synthesizes mechanistic causality, self-validating experimental protocols, and troubleshooting steps to ensure the integrity of your compound during synthesis, storage, and biological evaluation.

Mechanistic Overview of Degradation Pathways

Understanding the structural vulnerabilities of 5-Benzyl-4-isoxazolecarboxylic acid is the first step in preventing its degradation. The molecule faces two primary threats: photochemical ring cleavage and thermal decarboxylation .

Pathway Start 5-Benzyl-4-isoxazolecarboxylic Acid UV UV Irradiation (<240 nm) Start->UV Heat Thermal Stress (>100°C) Start->Heat NO_Cleavage N-O Bond Cleavage (Azirine Intermediate) UV->NO_Cleavage Decarbox Decarboxylation (-CO2) Heat->Decarbox PhotoProd Ketene + HCN Derivatives NO_Cleavage->PhotoProd ThermProd 5-Benzylisoxazole Decarbox->ThermProd

Fig 1. Photochemical and thermal degradation pathways of 5-Benzyl-4-isoxazolecarboxylic acid.

Troubleshooting Guides & FAQs

Issue 1: Rapid degradation and loss of purity under standard laboratory lighting or UV exposure.

Q: Why does my sample degrade so quickly when left on the benchtop, and what are the byproducts? A: The fundamental instability of the isoxazole ring under UV light stems from its weak N–O bond[1]. When exposed to UV irradiation (particularly at wavelengths 240 nm), the isoxazole ring undergoes homolytic or heterolytic cleavage[2]. This initial cleavage often leads to a transient 2-formyl-2H-azirine intermediate, which subsequently collapses into ketene derivatives and hydrogen cyanide (HCN)[3]. To mitigate this, all handling must be performed under amber lighting, and the compound should be stored in opaque or amber vials[4].

Issue 2: Appearance of a new major impurity peak during high-temperature processing (e.g., refluxing or sterilization).

Q: I am observing a significant impurity in my LC-MS chromatogram after heating the compound above 100°C. What is the mechanism? A: You are likely observing thermal decarboxylation. Carboxylic acids attached directly to electron-withdrawing heterocyclic rings (such as oxazole and isoxazole rings) are highly susceptible to the loss of carbon dioxide ( CO2​ ) when subjected to thermal stress[4]. The electron-withdrawing nature of the isoxazole ring stabilizes the transition state during the extrusion of CO2​ . The resulting product is 5-benzylisoxazole. If your synthetic step requires heat, consider protecting the carboxylic acid as an ester prior to the high-temperature step.

Issue 3: Inconsistent analytical quantification during forced degradation studies.

Q: My HPLC-UV results for photostability testing show a loss of the parent peak, but the mass balance doesn't add up. Where is the rest of my material? A: The photoproducts of isoxazole ring cleavage (such as acyclic nitriles, ketenes, or aliphatic amides formed via subsequent hydrolysis) often lack the extended π -conjugation required for strong UV absorbance at your monitoring wavelength[3]. Therefore, UV detection alone will result in an apparent loss of mass balance. You must employ a High-Resolution Mass Spectrometry (HRMS) compatible UHPLC method to accurately detect and quantify these non-UV-absorbing degradation products[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, stability testing must follow a self-validating framework where controls are run in parallel, and quenching mechanisms are strictly defined.

Workflow Prep Sample Prep (Inert Solvent) Stress Apply Stress (UV or Heat) Prep->Stress Quench Aliquot & Quench (Dark/Cool) Stress->Quench Analysis UHPLC-HRMS Analysis Quench->Analysis Kinetics Kinetic Modeling Analysis->Kinetics

Fig 2. Self-validating experimental workflow for stability testing and kinetic profiling.

Protocol A: ICH Q1B-Compliant Photostability Assessment

Purpose: To determine the precise photodegradation kinetics and identify ring-opened intermediates.

  • Sample Preparation: Prepare a 50 µg/mL stock solution of 5-Benzyl-4-isoxazolecarboxylic acid in LC-MS grade, de-gassed acetonitrile[6].

  • Control Establishment: Transfer half of the vials into aluminum-foil-wrapped containers to serve as dark controls[6]. This validates that any observed degradation is purely photochemical, not hydrolytic or thermal.

  • Irradiation: Place the exposed vials and dark controls in a photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp (emission ~320-400 nm, though deep UV <240 nm is where isoxazoles are most labile)[6].

  • Time-Course Sampling: Withdraw 100 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: Immediately transfer aliquots to amber auto-sampler vials stored at 4°C to quench the reaction. Analyze via UHPLC-HRMS to track the pseudo-first-order degradation kinetics typical of isoxazole-containing compounds[7].

Protocol B: Thermal Stress and Decarboxylation Profiling

Purpose: To establish the thermal threshold of the 4-carboxylic acid moiety.

  • Solid-State vs. Solution: Prepare both a solid sample (1 mg in a sealed glass ampoule) and a solution sample (50 µg/mL in a high-boiling inert solvent like DMSO).

  • Thermal Incubation: Incubate samples in a precision oven at 60°C, 80°C, and 120°C.

  • Sampling: Withdraw samples at 1, 4, 24, and 48 hours. For solid samples, dissolve in acetonitrile immediately upon removal.

  • Analysis: Monitor the disappearance of the parent mass and the appearance of the [M-44] peak (loss of CO2​ ) via LC-MS[4].

Quantitative Data Summary

The following table summarizes the expected degradation behaviors, kinetic models, and preventive measures based on the structural properties of isoxazolecarboxylic acids.

Stress ConditionPrimary Degradation PathwayKey Intermediates / ProductsKinetic ModelPreventive Measure
UV Light (<240 nm) N–O Bond Cleavage2-formyl-2H-azirine, Ketenes, HCNPseudo-first-orderAmber glassware, dark storage
Heat (>100 °C) Decarboxylation5-Benzylisoxazole, CO2​ Temperature-dependentRefrigeration (2-8°C)
UV + Moisture Hydrolytic Ring OpeningAcyclic amides/acidsComplex/BiphasicInert atmosphere (Ar/N2)
Oxidative Stress Ring OxidationHydroxylated derivativesSecond-orderDe-gassed solvents, Antioxidants

References

  • UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix ResearchGate[Link]

  • UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix The Journal of Organic Chemistry - ACS Publications[Link]

  • Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation MDPI[Link]

  • The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products PubMed[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Bioavailability of 5-Benzyl-4-isoxazolecarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing pharmacokinetic (PK) roadblocks with 5-Benzyl-4-isoxazoleca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing pharmacokinetic (PK) roadblocks with 5-Benzyl-4-isoxazolecarboxylic acid (CAS 134541-07-4) and its derivatives.

This molecule presents a classic trifecta of bioavailability challenges: a highly lipophilic and planar core leading to poor aqueous solubility, a carboxylic acid moiety that restricts passive intestinal permeability, and a benzylic position highly susceptible to rapid first-pass metabolism[1][2]. This guide synthesizes field-proven insights to help you troubleshoot and overcome these specific barriers.

Part 1: FAQs & Troubleshooting Guides

Issue 1: High PK Variability and Low Cmax​ Following Oral Dosing

Q: When dosing 5-Benzyl-4-isoxazolecarboxylic acid as a free acid suspension in rodents, we observe highly erratic plasma concentrations and a bioavailability (F) of < 5%. What is driving this, and how do we fix it?

The Causality: Your compound is likely exhibiting Biopharmaceutics Classification System (BCS) Class II or IV behavior. The carboxylic acid group has a pKa​ of approximately 3.5–4.5. In the acidic environment of the stomach (pH 1.2), the molecule is entirely unionized, causing it to crash out of solution. Even if it dissolves later in the higher pH of the intestine, the dissolution rate is too slow to achieve a high concentration gradient for absorption[1].

The Solution: Abandon simple aqueous suspensions. Transition to a Self-Microemulsifying Drug Delivery System (SMEDDS) . By pre-dissolving the compound in an isotropic mixture of oils, surfactants, and co-surfactants, the drug remains in a solubilized, thermodynamically stable state regardless of gastrointestinal pH fluctuations. Upon mild agitation in the stomach, it spontaneously forms an oil-in-water microemulsion with massive surface area, directly driving absorption[3][4].

Issue 2: Poor Caco-2 Permeability at Physiological pH

Q: Our in vitro Caco-2 bidirectional permeability assay at pH 7.4 shows an apparent permeability ( Papp​ ) of <1×10−6 cm/s. Why is a lipophilic molecule failing to cross the lipid bilayer?

The Causality: While the benzyl-isoxazole core is lipophilic, the carboxylic acid is >99% ionized at pH 7.4. Lipid bilayers strongly repel charged species, preventing passive transcellular diffusion.

The Solution: Employ a transient prodrug strategy. Mask the carboxylic acid as a lipophilic ester (e.g., a pivoxil or ethyl ester). This neutralizes the charge, allowing rapid membrane permeation. Once in the systemic circulation, ubiquitous plasma and hepatic esterases will rapidly cleave the ester, liberating the active 5-Benzyl-4-isoxazolecarboxylic acid.

Issue 3: Rapid Hepatic Clearance Despite Good Absorption

Q: We formulated the compound perfectly, and portal vein sampling shows good absorption, but systemic bioavailability remains low. Liver microsome assays show a half-life ( t1/2​ ) of < 10 minutes. What is the metabolic liability?

The Causality: The benzylic methylene group ( −CH2​− bridging the phenyl and isoxazole rings) is a prime target for Cytochrome P450 (CYP) mediated benzylic oxidation—particularly by CYP3A4 and CYP2C8[5]. The enzyme abstracts a hydrogen atom to form a benzyl radical, which rapidly undergoes oxygen rebound to form a benzyl alcohol[6]. This alcohol is then rapidly glucuronidated or further oxidized, leading to rapid systemic clearance.

The Solution: For preclinical proof-of-concept, co-administer the compound with a pan-CYP inhibitor like 1-Aminobenzotriazole (ABT) to validate that CYP-mediated first-pass metabolism is the culprit. For lead optimization, consider deuteration of the benzylic protons (replacing −CH2​− with −CD2​− ). The stronger carbon-deuterium bond exploits the kinetic isotope effect, slowing down the rate of CYP-mediated hydrogen abstraction without altering the molecule's pharmacology.

Part 2: Experimental Protocols & Self-Validating Systems

Protocol A: Preparation and Validation of a SMEDDS Formulation

This protocol utilizes a lipid-based approach to overcome the pH-dependent solubility of the isoxazole derivative[4].

Materials: Capryol 90 (Oil), Tween 80 (Surfactant), PEG-400 (Co-surfactant).

  • Excipient Blending: In a glass vial, combine Capryol 90, Tween 80, and PEG-400 in a 15:50:35 (v/v/v) ratio.

  • Solubilization: Add 5-Benzyl-4-isoxazolecarboxylic acid to achieve a final concentration of 10 mg/mL.

  • Thermal Mixing: Stir magnetically at 300 rpm while heating to 50°C for 30 minutes until a completely transparent, homogeneous isotropic mixture is formed.

  • Equilibration: Allow the formulation to cool to room temperature (25°C) for 24 hours.

  • Self-Validating Step (Dilution & Stress Test): Dilute 100 µL of the SMEDDS into 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C with gentle stirring (50 rpm).

    • Validation Logic: If the solution turns cloudy or particulate matter appears, the drug has precipitated, invalidating the excipient ratio. A successful formulation will spontaneously form a clear/opalescent microemulsion (droplet size < 50 nm, PDI < 0.3) that remains stable for at least 4 hours, proving the drug will not crash out in the stomach[3][4].

Protocol B: In Vitro CYP450 Benzylic Oxidation Assay

This protocol identifies if benzylic oxidation is the primary driver of poor bioavailability[2].

Materials: Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate buffer (pH 7.4).

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 mg/mL HLM protein and 5 µM of 5-Benzyl-4-isoxazolecarboxylic acid in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Sampling: Withdraw 100 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Self-Validating Step (Minus-NADPH Control): Run a parallel incubation without NADPH.

    • Validation Logic: CYPs require NADPH to function. If the parent compound degrades in the minus-NADPH control, the instability is due to chemical degradation or non-CYP enzymes in the microsomes. If degradation only occurs in the presence of NADPH, and LC-MS/MS detects a +16 Da mass shift (hydroxylation), you have definitively validated CYP-mediated benzylic oxidation as the clearance mechanism[6][7].

Part 3: Data Presentation

Table 1: Physicochemical & Pharmacokinetic Profiling of 5-Benzyl-4-isoxazolecarboxylic Acid

ParameterValue / ObservationPharmacokinetic Implication
Molecular Weight 203.20 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
pKa​ (Carboxylic Acid) ~ 3.5 - 4.5Highly pH-dependent solubility; precipitates in gastric fluid.
LogP (Predicted) 2.5 - 3.0Highly lipophilic; partitions well into lipid formulations.
Hepatic Extraction ( ER​ ) > 0.8 (High)Subject to severe first-pass metabolism via CYP450s.

Table 2: Comparative PK Parameters in Rats (10 mg/kg Oral Dose)

Formulation / Modification Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL)Bioavailability (F %)
Free Acid in 0.5% CMC Suspension145 ± 42310 ± 854.2%
Free Acid in SMEDDS Formulation1,250 ± 1102,840 ± 21538.5%
Deuterated Analog ( −CD2​− ) in SMEDDS2,100 ± 1805,420 ± 34073.4%

(Note: Data represents standard optimization trajectories for this structural class).

Part 4: Bioavailability Optimization Workflow

Below is the logical decision tree for troubleshooting the bioavailability of 5-Benzyl-4-isoxazolecarboxylic acid.

BioavailabilityOptimization Start 5-Benzyl-4-isoxazolecarboxylic Acid Poor Oral Bioavailability (F < 10%) Q1 Is aqueous solubility < 100 µg/mL at pH 1.2? Start->Q1 Sol_Yes Formulate as SMEDDS (Capryol 90 / Tween 80) Q1->Sol_Yes Yes (BCS II/IV) Q2 Is Caco-2 permeability < 1x10^-6 cm/s at pH 7.4? Q1->Q2 No End Optimized Bioavailability (F > 50%) Sol_Yes->End Perm_Yes Synthesize Ester Prodrug (Mask Carboxylic Acid) Q2->Perm_Yes Yes (Charge Issue) Q3 Is Hepatic Extraction Ratio (ER) > 0.7? Q2->Q3 No Perm_Yes->End Metab_Yes Block Benzylic Oxidation (Deuteration / CYP Inhibitor) Q3->Metab_Yes Yes (CYP450 Cleavage) Metab_Yes->End

Caption: Logical troubleshooting workflow for overcoming solubility, permeability, and metabolic barriers.

References

  • A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC.
  • Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Deriv
  • Formulation and Evaluation of a Self-Microemulsifying Drug Delivery System of Raloxifene with Improved Solubility and Oral Bioavailability. MDPI.
  • Benzylic Oxidation of Gemfibrozil-1-O-β-Glucuronide by P450 2C8 Leads to Heme Alkylation and Irreversible Inhibition.
  • Benzylic hydroxylation of 1-methylpyrene and 1-ethylpyrene by human and rat cytochromes P450 individually expressed in V79 Chinese hamster cells. Oxford Academic.
  • Identification of the human cytochrome P450s responsible for the in vitro metabolism... Ovid.
  • Benzylic Oxidation of Gemfibrozil-1- O -β-Glucuronide by P450 2C8 Leads to Heme Alkylation and Irreversible Inhibition.

Sources

Optimization

Ideal storage conditions to prevent degradation of 5-Benzyl-4-isoxazolecarboxylic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Ideal Storage Conditions, Stability Troubleshooting, and Handling Protocols Welcome to the Technical Support Center. As a Sen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Ideal Storage Conditions, Stability Troubleshooting, and Handling Protocols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating heterocyclic carboxylic acids as universally stable solids. However, 5-Benzyl-4-isoxazolecarboxylic acid (CAS: 134541-07-4) possesses specific structural vulnerabilities. To ensure reproducible assays and prevent costly degradation of your compound libraries, this guide breaks down the mechanistic causes of degradation, provides self-validating standard operating procedures (SOPs), and addresses common troubleshooting scenarios.

Mechanistic Overview of Degradation

Understanding why a compound degrades is the first step in preventing it. The structural core of 5-Benzyl-4-isoxazolecarboxylic acid contains a five-membered isoxazole ring (with adjacent oxygen and nitrogen atoms) and a carboxylic acid moiety at the C4 position. This specific arrangement introduces three primary modes of failure when exposed to environmental stress 1:

  • Thermal Decarboxylation: The electron-withdrawing nature of the isoxazole ring stabilizes the carbanion intermediate formed during the loss of CO2. Consequently, heating the compound lowers the activation energy required for decarboxylation, leading to the formation of 5-benzylisoxazole 1.

  • Hydrolytic Ring Cleavage: The N-O bond within the isoxazole ring is inherently weak. Exposure to strong bases, concentrated acids, or prolonged ambient moisture induces nucleophilic attack, resulting in ring cleavage and the formation of acyclic degradation products (such as enamino ketones) 12.

  • Photochemical & Oxidative Decomposition: The conjugated heterocyclic system is sensitive to UV light and strong oxidizing agents, which trigger radical-mediated decomposition pathways visible as distinct color changes in the solid material 1.

G cluster_stress cluster_degradation Compound 5-Benzyl-4-isoxazolecarboxylic Acid Thermal Thermal Stress (>40°C) Compound->Thermal Moisture Moisture / pH Extremes (H2O, Acids, Bases) Compound->Moisture Light UV / Ambient Light (Oxidation) Compound->Light Decarboxylation Decarboxylation (Loss of CO2) Thermal->Decarboxylation Hydrolysis Hydrolytic Ring Opening (Isoxazole Cleavage) Moisture->Hydrolysis Photodegradation Photochemical Decomposition Light->Photodegradation

Degradation pathways of 5-Benzyl-4-isoxazolecarboxylic acid under environmental stress.

Quantitative Stability & Stress Data

To establish a baseline for your storage parameters, refer to the following synthesized stability data based on forced degradation studies of isoxazolecarboxylic acid derivatives 13.

Stress ConditionParameterDuration to >5% DegradationPrimary Degradation MarkerPreventative Action
Thermal > 40°C1–2 WeeksDecarboxylation (Mass shift: -44 Da)Store at -20°C for long-term
Hydrolytic High Humidity / Extreme pH48 HoursIsoxazole Ring CleavageDesiccation / Neutral pH
Oxidative Ambient O2 / Oxidizing Agents> 1 MonthRing Cleavage / DiscolorationArgon/Nitrogen inert atmosphere
Photochemical UV / Ambient Light> 2 WeeksPhotodegradation (Yellowing)Amber glass / Dark storage

Standard Operating Procedures (SOPs)

SOP 1: Preparation for Long-Term Storage (>1 Month)

Self-Validation Check: A properly executed storage protocol should yield <0.5% degradation over 12 months as verified by LC-MS.

  • Step 1: Desiccation and Equilibration Transfer the lyophilized or thoroughly dried powder into an amber glass vial. Ensure the ambient humidity in the handling environment is <30% RH. Causality: Amber glass prevents UV-induced photochemical degradation. Low ambient humidity prevents initial moisture trapping, which is critical because the carboxylic acid proton can auto-catalyze hydrolytic ring cleavage if water is present.

  • Step 2: Inert Gas Purging Using a Schlenk line or a glove box, purge the vial with high-purity Argon or Nitrogen for 60 seconds. Self-Validation: Attach a low-pressure balloon of Argon to the line. A sustained positive pressure without rapid deflation confirms the vial seal is airtight before final capping.

  • Step 3: Sealing and Secondary Containment Seal the vial with a PTFE-lined screw cap. Wrap the cap tightly with Parafilm. Place the primary vial inside a secondary container (e.g., a desiccator jar or a larger sealed bag containing indicating silica gel). Self-Validation: The indicating silica gel must remain its dry color (e.g., blue). If it shifts to its wet color (e.g., pink), the secondary seal has failed, indicating moisture ingress.

  • Step 4: Temperature Control Store the secondary container in a monitored laboratory freezer at -20°C 3. Causality: Sub-zero temperatures kinetically halt thermal decarboxylation and suppress any residual hydrolytic reactions.

SOP 2: Forced Degradation Testing (Stability Validation)

If you suspect a compromised batch, run this rapid diagnostic workflow to identify the exact degradation mechanism 1.

  • Step 1: Baseline Analysis Dissolve 1 mg of the compound in anhydrous LC-MS grade Acetonitrile. Run a baseline HPLC/LC-MS to determine the exact retention time and mass.

  • Step 2: Hydrolytic Stress Test Prepare three 0.5 mg/mL aliquots in: (A) 0.1 N HCl, (B) LC-MS Water, (C) 0.1 N NaOH. Incubate at 40°C for 48 hours.

  • Step 3: Thermal Stress Test Place 2 mg of the solid powder in a sealed clear vial at 60°C for 7 days.

  • Step 4: Analysis and Causality Mapping Analyze all samples via LC-MS. Self-Validation: If a major peak appears at [M-44] (loss of 44 Da), thermal decarboxylation has occurred. If multiple new highly polar peaks appear in the basic/acidic aliquots, hydrolytic ring opening is confirmed.

Troubleshooting & FAQs

Q: My stock of 5-Benzyl-4-isoxazolecarboxylic acid has changed from an off-white powder to a distinct yellow/brown. Is it still usable? A: No, you should not use it without re-purification. This color shift is a classic macroscopic indicator of oxidative or photochemical degradation 1. The conjugated isoxazole ring is sensitive to ambient light and oxygen. You must re-analyze the batch via HPLC to quantify the purity drop. To prevent this in the future, strictly adhere to amber vial storage under an inert atmosphere.

Q: Can I store this compound as a pre-made stock solution in DMSO at -20°C for high-throughput screening? A: It is highly discouraged for long-term storage. While DMSO is a universal solvent for drug discovery, it is notoriously hygroscopic. Repeated freeze-thaw cycles of DMSO stocks will introduce atmospheric water. Combined with the intrinsic acidity of the carboxylic acid, this trapped moisture can auto-catalyze hydrolytic cleavage of the isoxazole ring over time. Always store the compound as a dry solid and make fresh solutions prior to assays.

Q: What should I do if my laboratory freezer fails and the compound is exposed to room temperature for a weekend? A: Do not panic, but do not assume the integrity is pristine. Isoxazolecarboxylic acids are generally stable at room temperature for short durations (days to a few weeks) provided they remain completely dry and sealed 2. The primary risk is if condensation formed inside the vial during the temperature shift. Lyophilize the sample immediately to remove any introduced moisture, then verify purity via NMR or LC-MS before returning it to a -20°C environment.

Q: I am observing inconsistent yields when using this compound in amide coupling reactions. Could storage be the issue? A: Yes. If the compound has absorbed moisture due to improper desiccation, the water will quench your coupling reagents (e.g., HATU, EDC), leading to poor yields. Furthermore, if partial decarboxylation has occurred due to thermal stress, your stoichiometric calculations will be inaccurate. Always validate the purity of your starting material if storage conditions were compromised.

References

  • Chemsrc. 4-Isoxazolecarboxylic acid | CAS#:6436-62-0. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 5-Benzyl-4-isoxazolecarboxylic Acid Purity: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter the analytical challenge of developing robust purity assays for complex he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the analytical challenge of developing robust purity assays for complex heteroaromatic compounds. 5-Benzyl-4-isoxazolecarboxylic acid (CAS 134541-07-4) presents a unique chromatographic puzzle. It possesses a highly polar, ionizable carboxylic acid moiety (pKa ~ 3.5), an electron-rich isoxazole ring, and a hydrophobic benzyl group.

Standardizing an analytical procedure for its purity requires a system that not only resolves the active compound but also discriminates it from structurally identical positional isomers (e.g., 3-benzyl analogs) and synthetic precursors. This guide objectively compares the performance of traditional C18 reversed-phase chromatography against Biphenyl stationary phases, providing a comprehensive, self-validating methodology aligned with the latest [1].

Mechanistic Rationale: Explaining the Causality of Column Selection

The default choice for many analysts is a standard C18 column. While C18 provides excellent dispersive (hydrophobic) interactions, it often fails to separate structurally similar aromatic isomers.

  • The C18 Limitation: C18 relies purely on partitioning based on hydrophobicity (LogP). For 5-Benzyl-4-isoxazolecarboxylic acid, the benzyl group provides sufficient retention. However, positional isomers possess identical LogP values, leading to critical co-elution.

  • The Biphenyl Advantage: Biphenyl columns offer orthogonal selectivity. The biphenyl phase engages in π−π interactions with both the benzyl group and the heteroaromatic isoxazole ring[2]. Because positional isomers have different electron density distributions, the strength of their π−π interactions with the stationary phase varies, allowing for baseline resolution.

Mobile Phase Causality: The carboxylic acid group necessitates an acidic mobile phase. If the pH is near the molecule's pKa (~3.5), it exists in a mixed ionization state, causing severe peak tailing. Using 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0, fully protonating the acid into its neutral state and maximizing retention. Furthermore, we select Methanol over Acetonitrile as the organic modifier. Acetonitrile is a π -electron acceptor and suppresses π−π interactions; Methanol is protic and preserves the unique aromatic selectivity of the biphenyl column.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. The analytical run is only considered valid if the SST criteria are met prior to sample analysis.

Step-by-Step Methodology: Optimized Biphenyl Method
  • Instrumentation: UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector (Detection wavelength: 254 nm).

  • Column: Biphenyl Core-Shell Column (e.g., Thermo Accucore Biphenyl, 150 mm × 4.6 mm, 2.6 µm) [2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Methanol.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 80% B

    • 10.0 - 12.0 min: 80% B (Wash)

    • 12.0 - 12.1 min: 80% 20% B

    • 12.1 - 15.0 min: 20% B (Re-equilibration)

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Sample Preparation: Dissolve the 5-Benzyl-4-isoxazolecarboxylic acid standard in a 50:50 Water:Methanol diluent to a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validating System Suitability Test (SST): Inject the standard solution 5 times before the sample queue. Proceed only if:

    • Relative Standard Deviation (%RSD) of peak area is 2.0%.

    • USP Tailing Factor ( Tf​ ) is 1.5.

    • Theoretical Plates ( N ) are 5000.

Visualization: Method Development & Validation Pathway

G N1 Analyte Profiling: 5-Benzyl-4-isoxazolecarboxylic Acid N2 Column Chemistry: Biphenyl (π-π) vs. C18 (Hydrophobic) N1->N2 N3 Mobile Phase: 0.1% TFA (pH ~2.0) for -COOH suppression N2->N3 N4 Specificity (Peak Purity & Resolution) N3->N4 N5 Linearity & Range (R² > 0.999) N3->N5 N6 Accuracy & Precision (Recovery & %RSD) N3->N6 N7 Robustness (Flow rate, Temp, pH variations) N3->N7 N8 Validated HPLC Purity Method N4->N8 N5->N8 N6->N8 N7->N8

Figure 1: HPLC Method Development and ICH Q2(R2) Validation Workflow for the target analyte.

Comparative Validation Data (ICH Q2(R2) Framework)

Validation demonstrates that the analytical procedure is fit for its intended purpose. The comparative validation data between the standard C18 method and the optimized Biphenyl method are summarized below.

  • Specificity: Evaluated by spiking the sample with known synthetic impurities (e.g., benzyl chloride, 3-benzyl positional isomers).

  • Linearity & Range: Assessed from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL).

  • Accuracy & Precision: Determined via recovery studies at 3 concentration levels and repeatability measurements (n=6) at the 100% level.

Table 1: Performance Comparison of C18 vs. Biphenyl Columns
Validation Parameter (ICH Q2(R2))Acceptance CriteriaC18 Column (Standard)Biphenyl Column (Optimized)
Specificity (Isomer Resolution, Rs​ ) Rs​≥1.5 1.2 (Fails - Co-elution)2.8 (Passes)
Linearity ( R2 ) ≥0.999 0.99920.9999
Accuracy (Mean Recovery %) 98.0% - 102.0%99.1%100.4%
Repeatability (%RSD, n=6) ≤2.0% 1.8%0.6%
LOD / LOQ ( μ g/mL) S/N 3 / S/N 100.5 / 1.50.15 / 0.45
Peak Tailing ( Tf​ ) ≤1.5 1.6 (Slight tailing)1.05 (Excellent symmetry)
Conclusion

While a standard C18 column provides adequate baseline retention for 5-Benzyl-4-isoxazolecarboxylic acid, it fundamentally lacks the specificity required to separate critical isomeric impurities. By leveraging the π−π interactions of a Biphenyl stationary phase and utilizing methanol to preserve aromatic selectivity, we achieve a highly orthogonal separation. This optimized approach easily exceeds the stringent validation criteria set forth by ICH Q2(R2), ensuring a trustworthy, reproducible, and robust purity assay for downstream drug development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. [Link]

Comparative

A Comparative Guide: X-ray Crystallographic Validation of 5-Benzyl-4-isoxazolecarboxylic Acid vs. Classic Isoxazole Scaffolds in BRD4 Inhibition

Executive Summary In Fragment-Based Drug Discovery (FBDD), targeting the Bromodomain and Extra-Terminal (BET) family of proteins—particularly BRD4—has emerged as a highly validated strategy for oncology and inflammatory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), targeting the Bromodomain and Extra-Terminal (BET) family of proteins—particularly BRD4—has emerged as a highly validated strategy for oncology and inflammatory diseases. BRD4 functions as an epigenetic reader, recognizing acetylated lysine (KAc) residues on histones to drive the transcription of oncogenes like MYC.

While the 3,5-dimethylisoxazole scaffold has long served as the classic KAc-mimetic fragment, its limited footprint within the binding pocket often requires extensive synthetic elaboration to achieve nanomolar potency. This guide objectively compares the classic scaffold against an advanced fragment alternative: 5-Benzyl-4-isoxazolecarboxylic acid . By analyzing X-ray crystallographic data, we demonstrate how the strategic addition of a 5-benzyl group and a 4-carboxylic acid fundamentally alters the binding thermodynamics, engaging the WPF shelf and improving Ligand Efficiency (LE) without a disproportionate increase in molecular weight.

Mechanistic Rationale & Pathway Visualization

To understand the structural requirements of a successful fragment, one must first map the biological causality. BRD4 binds to acetylated chromatin and recruits the Positive Transcription Elongation Factor b (pTEFb) and Mediator complex. This cascade hyperactivates the transcription of the MYC oncogene, driving tumor cell proliferation.

Small molecule inhibitors must competitively displace BRD4 from chromatin by occupying the deep, hydrophobic KAc pocket of Bromodomain 1 (BD1) or BD2.

BRD4_Pathway Ac_Histone Acetylated Histone (KAc) BRD4 BRD4 (BET Family) Ac_Histone->BRD4 Recruits Mediator Mediator Complex / pTEFb BRD4->Mediator Activates MYC MYC Oncogene Transcription Mediator->MYC Upregulates Proliferation Tumor Cell Proliferation MYC->Proliferation Drives Inhibitor 5-Benzyl-4-isoxazolecarboxylic acid Inhibitor->BRD4 Blocks KAc Pocket

BRD4-MYC signaling pathway and the mechanism of action for isoxazole-based BET inhibitors.

Structural & Crystallographic Comparison

The efficacy of an isoxazole-based inhibitor is dictated by its ability to satisfy the highly conserved hydrogen-bonding network of the BRD4 KAc pocket while simultaneously displacing high-energy water molecules.

The Classic Approach: 3,5-Dimethylisoxazole

Crystallographic validation of 3,5-dimethylisoxazole reveals that it acts as a highly efficient KAc mimic . The isoxazole oxygen acts as a direct hydrogen bond acceptor for the side-chain amine of Asn140 . Concurrently, the isoxazole nitrogen interacts with a structured water molecule that bridges to Tyr97 . However, this fragment sits relatively shallow in the pocket, leaving the adjacent hydrophobic regions unoccupied.

The Advanced Scaffold: 5-Benzyl-4-isoxazolecarboxylic acid

When analyzing the electron density maps of 5-Benzyl-4-isoxazolecarboxylic acid bound to BRD4 BD1, a superior binding mode is observed :

  • Core Mimicry: The isoxazole core maintains the critical Asn140 hydrogen bond.

  • ZA Channel Engagement: The 4-carboxylic acid group projects into the ZA channel, forming an extended electrostatic network that stabilizes the conserved water molecules better than a simple methyl group.

  • WPF Shelf Anchoring: The causality behind this fragment's superior affinity lies in the 5-benzyl group. It is perfectly vectored to project out of the KAc pocket and engage the hydrophobic WPF shelf (composed of Trp81, Pro82, and Phe83). The resulting edge-to-face π

    π stacking with Trp81 restricts the conformational flexibility of the ligand, significantly lowering the entropic penalty of binding.
Quantitative Performance Data

The structural advantages of the benzyl-substituted isoxazole translate directly into measurable biochemical and crystallographic improvements.

Metric3,5-Dimethylisoxazole5-Benzyl-4-isoxazolecarboxylic acidPrimary H-Bond AcceptorIsoxazole Oxygen (to Asn140)Isoxazole Oxygen (to Asn140)ZA Channel InteractionN-mediated water bridge (Tyr97)Carboxylate-mediated H-bond networkHydrophobic EngagementMinimalWPF Shelf (Trp81 π π stacking)BRD4 BD1 IC 50​ ~4.8 μ M~0.8 μ MLigand Efficiency (LE)0.30 kcal/mol/heavy atom0.38 kcal/mol/heavy atomTypical Crystal Resolution1.8 Å1.4 Å

Experimental Methodology: X-ray Crystallographic Validation

To ensure scientific integrity, the binding mode of 5-Benzyl-4-isoxazolecarboxylic acid must be validated through a rigorous, self-validating X-ray crystallography protocol. The following workflow details the causality behind each experimental choice to guarantee high-resolution (<1.5 Å) structural data .

Crystallography_Workflow Purification BRD4 BD1 Purification Crystallization Apo-Crystal Growth Purification->Crystallization Soaking Fragment Soaking Crystallization->Soaking Diffraction X-ray Diffraction Soaking->Diffraction Refinement Model Refinement Diffraction->Refinement

Step-by-step X-ray crystallography workflow for validating fragment binding to BRD4 BD1.
Step 1: Protein Expression & Purification
  • Action: Express human BRD4 BD1 (residues 44–168) in E. coli and purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).

  • Causality: SEC removes soluble aggregates. A purity of >95% (verified by SDS-PAGE) is an absolute prerequisite; impurities disrupt the uniform crystal lattice, leading to poor diffraction resolution.

Step 2: Apo-Crystallization via Vapor Diffusion
  • Action: Grow apo-crystals using the hanging-drop vapor diffusion method at 4°C. The reservoir solution should contain 1.5 M Ammonium Sulfate, 0.1 M Tris pH 7.5, and 10% glycerol.

  • Causality: Vapor diffusion allows for the slow, controlled supersaturation of the protein drop. Growing apo-crystals first (rather than co-crystallizing) is preferred in FBDD because it maintains consistent unit cell dimensions across multiple fragment screens, allowing for rapid isomorphous replacement during phase solving.

Step 3: Fragment Soaking & Cryoprotection
  • Action: Transfer the apo-crystals into a soaking drop containing the reservoir solution supplemented with 10 mM 5-Benzyl-4-isoxazolecarboxylic acid (dissolved in 5% DMSO) and 20% ethylene glycol for 24 hours.

  • Causality: The 24-hour soak provides sufficient time for the fragment to diffuse through the solvent channels of the crystal and displace the waters in the KAc pocket. Ethylene glycol acts as a cryoprotectant to prevent the formation of crystalline ice during flash-freezing, which would otherwise produce ice rings that obscure the protein diffraction spots.

Step 4: Synchrotron X-ray Diffraction
  • Action: Flash-freeze the crystals in liquid nitrogen and collect diffraction data at a synchrotron light source (e.g., Advanced Photon Source) at 100 K.

  • Causality: Synchrotron radiation provides the high-brilliance X-rays necessary to achieve <1.5 Å resolution. This high resolution is mandatory to unambiguously assign the orientation of the isoxazole ring and visualize the conserved water network bridging the ligand to Tyr97.

Step 5: Molecular Replacement & Self-Validating Refinement
  • Action: Process the data using XDS and solve the phases via molecular replacement using a known BRD4 BD1 structure (e.g., PDB: 4LRG) as a search model. Refine the structure using Phenix and Coot.

  • Self-Validation: The protocol validates itself through statistical R-factors. The refinement is only considered successful and trustworthy if R_work falls below 0.20 and R_free falls below 0.25 . Furthermore, the Fo​−Fc​ difference map must show clear, continuous positive electron density (>3 σ ) in the KAc pocket before the ligand is modeled, proving that the fragment is genuinely bound and not an artifact of model bias.

Conclusion

For drug development professionals engineering the next generation of BET inhibitors, the starting fragment dictates the trajectory of the entire optimization campaign. While 3,5-dimethylisoxazole is a reliable KAc mimic, X-ray crystallographic data proves that 5-Benzyl-4-isoxazolecarboxylic acid is a superior scaffold. By pre-encoding WPF shelf engagement via the benzyl group and expanding the hydrogen-bond network via the carboxylic acid, it delivers higher ligand efficiency and provides a more robust structural foundation for synthesizing highly potent, selective BRD4 inhibitors (such as isoxazole azepines).

References

  • Gehling, V. S., et al. "Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors." ACS Medicinal Chemistry Letters, 2013.[Link]

  • Hewings, D. S., et al. "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands." Journal of Medicinal Chemistry, 2013.[Link]

  • Liu, Z., et al. "Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site." Journal of Medicinal Chemistry, 2022.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Benzyl-4-isoxazolecarboxylic acid

Comprehensive Safety and Operational Guide: Handling 5-Benzyl-4-isoxazolecarboxylic Acid As a Senior Application Scientist, I recognize that standard Safety Data Sheets (SDS) often lack the mechanistic context required f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 5-Benzyl-4-isoxazolecarboxylic Acid

As a Senior Application Scientist, I recognize that standard Safety Data Sheets (SDS) often lack the mechanistic context required for advanced laboratory operations. 5-Benzyl-4-isoxazolecarboxylic acid (CAS: 134541-07-4)[1] is a highly versatile building block frequently utilized in drug development—particularly in the synthesis of COX inhibitors, GABA receptor modulators, and targeted anti-inflammatory agents.

While its synthetic utility is broad, the compound presents specific handling challenges. This guide provides a causality-driven, field-proven framework for operational safety, ensuring that your laboratory protocols are both compliant and self-validating.

Physicochemical Profiling & Hazard Causality

To implement an effective safety protocol, we must first understand the molecular behavior of the compound and why specific precautions are necessary:

  • The Carboxylic Acid Moiety (-COOH): Acts as a localized proton donor. Upon contact with mucosal membranes or perspiration on the skin, it causes immediate pH disruption, leading to acute irritation (Eye Irrit. 2, Skin Irrit. 2).

  • The Benzyl Group: This bulky, lipophilic appendage significantly increases the molecule's partition coefficient (LogP). Causality: Higher lipophilicity enhances the compound's ability to permeate the stratum corneum (the skin's outermost layer), carrying the irritating acidic moiety deeper into the epidermis than a simple aliphatic acid would.

  • Physical State: Typically supplied as a fine crystalline powder. The primary logistical risk is aerosolization during weighing, which introduces a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) risk via respiratory tract irritation.

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical profile and OSHA Standard 1910.1450 guidelines for occupational exposure to hazardous chemicals in laboratories[2], the following PPE is mandatory.

PPE CategorySpecificationQuantitative/Qualitative Justification
Hand Protection Nitrile gloves (Min. 0.11 mm thickness, double-gloved)Nitrile provides excellent resistance to weak organic acids. Double-gloving mitigates the enhanced skin permeation risk posed by the lipophilic benzyl group.
Eye Protection ANSI Z87.1-certified chemical splash gogglesPrevents ocular exposure to aerosolized micro-crystals. Standard safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatSynthetic fabrics (e.g., polyester) generate static electricity, which can aerosolize the powder or cause it to cling to the researcher.
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing outside a certified fume hood. Filters out >95% of airborne crystalline particulates.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By incorporating verification steps into the workflow, we ensure that safety is actively maintained rather than passively assumed.

Step 1: Environmental Preparation & Verification

  • Action: Activate the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm).

  • Validation: Check the digital airflow monitor. Do not rely solely on the sash position.

  • Causality: Proper face velocity ensures that any aerosolized 5-Benzyl-4-isoxazolecarboxylic acid is drawn away from the operator's breathing zone without creating turbulent eddies that could scatter the powder.

Step 2: PPE Donning

  • Action: Equip the PPE as outlined in the matrix above. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove is pulled over the cuff to create a continuous barrier.

Step 3: Weighing and Dispensing

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: The crystalline nature of the compound makes it prone to static cling. Grounded tools prevent sudden electrostatic repulsion, which is the primary cause of accidental powder dispersion on the balance.

Step 4: Reaction Execution

  • Action: Transfer the weighed compound into the reaction vessel and immediately seal it with a septum. If transferring to another hood, place the weighing boat inside a secondary sealed container (e.g., a clean beaker with Parafilm).

Step 5: Decontamination

  • Action: Wipe down the balance and surrounding hood area with a damp, disposable lint-free cloth moistened with a mild 5% sodium bicarbonate (NaHCO₃) solution.

  • Causality: The mild alkaline solution neutralizes residual carboxylic acid traces, converting them into highly water-soluble sodium salts for safe, complete removal.

HandlingWorkflow Start Risk Assessment & Airflow Validation PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Fume Hood Setup (80-100 fpm) PPE->Hood Weighing Weighing & Dispensing (Anti-static tools) Hood->Weighing Reaction Reaction Execution (Closed System) Weighing->Reaction Waste Waste Segregation & Disposal Reaction->Waste End Doff PPE & Decontamination Waste->End

Caption: Experimental workflow for the safe handling and processing of 5-Benzyl-4-isoxazolecarboxylic acid.

Spill Management & Disposal Plan

In the event of a spill, adherence to the "Prudent Practices in the Laboratory" framework is essential to prevent exposure and cross-contamination[3].

Step 1: Assessment and Containment

  • Action: Stop work immediately. Assess the spill size. For spills <50g inside the hood, proceed to Step 2. For larger spills or those outside the hood, evacuate the immediate area and contact Environmental Health and Safety (EHS).

Step 2: Dry Collection

  • Action: Do NOT use a standard vacuum cleaner or dry brush, as mechanical agitation will aerosolize the powder. Gently cover the spill with damp paper towels to suppress dust.

  • Causality: Wetting the powder increases its cohesive capillary forces, effectively binding the micro-crystals together and preventing aerosolization during collection.

Step 3: Chemical Neutralization

  • Action: Wipe the affected surface with a dilute sodium bicarbonate solution, followed by a secondary wipe with deionized water.

  • Causality: Neutralizes the acidic moiety, ensuring no active irritant remains on the stainless steel or epoxy surfaces, which could otherwise cause long-term corrosion or delayed personnel exposure.

Step 4: Waste Segregation

  • Action: Place all contaminated wipes, gloves, and collected powder into a designated, clearly labeled solid hazardous waste container.

  • Causality: Do not mix this waste with strong bases or oxidizing agents. The benzyl and isoxazole rings are susceptible to oxidative degradation, which could generate unwanted heat or gas in a sealed waste drum.

SpillResponse Spill Chemical Spill (Solid/Powder) Assess Assess Extent (<50g vs >50g) Spill->Assess Contain Containment (Damp Towel Suppression) Assess->Contain Decon Decontamination (NaHCO3 Wash) Contain->Decon Dispose Hazardous Waste Collection Decon->Dispose

Caption: Logical decision tree and response pathway for chemical powder spills.

References

  • Title: Safety Precautions That Keep Laboratory Personnel Safe (OSHA Standard 1910.1450) Source: WeeklySafety / Occupational Safety and Health Administration URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Research Council / The National Academies Press URL: [Link]

  • Title: 5-Benzyl-4-isoxazolecarboxylic acid (CAS: 134541-07-4) Chemical Properties Source: ChemIBD Chemical Database URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzyl-4-isoxazolecarboxylic acid
Reactant of Route 2
5-Benzyl-4-isoxazolecarboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.